molecular formula C28H30O10 B13921451 Isophysalin G

Isophysalin G

Cat. No.: B13921451
M. Wt: 526.5 g/mol
InChI Key: JMNMXSXLYDOMTI-JNCPWALISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isophysalin G is a useful research compound. Its molecular formula is C28H30O10 and its molecular weight is 526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-16(23)21(32)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)22(33)37-25/h4-5,8,13-16,18-19,29,34H,6-7,9-11H2,1-3H3/t13-,14+,15-,16+,18-,19+,23-,24+,25+,26-,27-,28+/m1/s1

InChI Key

JMNMXSXLYDOMTI-JNCPWALISA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C=CC8=C[C@H](CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7C=CC8=CC(CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C

Origin of Product

United States

Foundational & Exploratory

Isophysalin G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a naturally occurring steroid belonging to the physalin class of withanolides, which are primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds are characterized by a unique 16,24-cyclo-13,14-seco-steroidal backbone. This compound, like other physalins, has garnered significant interest in the scientific community due to its diverse and potent biological activities, including anti-inflammatory and antimalarial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C₂₈H₃₀O₁₀[1]. Its structure features a highly oxygenated and rearranged steroidal framework. The precise chemical identity and properties are summarized below.

Physicochemical Data
PropertyValueSource
Molecular Formula C₂₈H₃₀O₁₀[1]
Molecular Weight 526.5 g/mol [1][2]
IUPAC Name (1R,2S,5S,8S,9R,15S,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.1¹⁸,²⁷.0¹,⁵.0²,²⁴.0⁸,¹⁷.0⁹,¹⁴.0²¹,²⁶]nonacosa-11,13-diene-4,10,22,29-tetrone[1]
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Pyridine, Acetone[2]
Source Physalis alkekengi[2]

Note: In some literature, "this compound" and "Physalin G" are used interchangeably. The data presented here corresponds to the entry for Physalin G in PubChem (CID 56683730)[1].

Biological Activities and Quantitative Data

This compound has demonstrated significant potential in preclinical studies, particularly in the areas of inflammation and infectious diseases.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

AssayCell LineStimulantIC₅₀ (µM)Source
Nitric Oxide (NO) Production InhibitionMacrophagesLipopolysaccharide (LPS)64.01[3]
Antimalarial Activity

Physalins, including this compound, have been investigated for their activity against the malaria parasite, Plasmodium falciparum.

CompoundParasite StrainIC₅₀ (µM)Source
Physalin GPlasmodium falciparum37.5 ± 7.10[2]

Signaling Pathways

The biological effects of physalins are often attributed to their modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and other cellular responses.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some physalins have been shown to inhibit this pathway by targeting the IKK complex[4]. The proposed mechanism of action for this compound in this pathway is the inhibition of IKK, preventing the downstream signaling that leads to inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Proteasome Proteasome IkB_NFkB->Proteasome IκB Degradation NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc NF-κB Release & Translocation IsophysalinG This compound IsophysalinG->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are a series of protein kinase cascades that regulate a wide variety of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. There are three main MAPK families: ERK, JNK, and p38. Extracellular stimuli, such as stress or cytokines, activate a cascade of phosphorylation events, starting with a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK. The activated MAPK then translocates to the nucleus to regulate gene expression. While it is known that physalins can modulate MAPK signaling, the specific targets of this compound within these cascades are not yet fully elucidated. A generalized diagram illustrates the potential points of intervention.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates IsophysalinG This compound IsophysalinG->MAP3K Inhibits? IsophysalinG->MAP2K Inhibits? IsophysalinG->MAPK Inhibits? GeneExpression Gene Expression (Inflammation, Apoptosis, etc.) TranscriptionFactors->GeneExpression

Caption: Potential intervention points of this compound in the MAPK pathway.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of physalins from Physalis species, which can be adapted for the specific purification of this compound.

Isolation_Workflow Start Dried Plant Material (Physalis sp.) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection (Gradient Elution) ColumnChromatography->Fractionation TLC TLC Analysis of Fractions Fractionation->TLC Pooling Pooling of Fractions Containing this compound TLC->Pooling HPLC Preparative HPLC Pooling->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Preparation of Plant Material: Dried aerial parts or calyces of the Physalis plant are ground into a fine powder.

  • Extraction: The powdered material is extracted exhaustively with a suitable organic solvent such as methanol (B129727) or ethanol at room temperature or with gentle heating.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Analysis and Pooling: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar profiles are pooled.

  • Purification: The pooled fractions are further purified using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • 96-well plates

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

In Vitro Antimalarial Assay: P. falciparum Growth Inhibition

Objective: To evaluate the inhibitory effect of this compound on the in vitro growth of Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive or -resistant strain of P. falciparum

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum

  • This compound

  • SYBR Green I dye or [³H]-hypoxanthine

  • 96-well microtiter plates

Procedure:

  • Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes in a complete medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Setup: Asynchronous or synchronized (ring-stage) parasite cultures are diluted to a parasitemia of ~0.5% in a 2% hematocrit suspension.

  • Drug Addition: Serial dilutions of this compound are added to the wells of a 96-well plate.

  • Incubation: The parasite suspension is added to the wells, and the plates are incubated for 72 hours under the same culture conditions.

  • Growth Measurement (SYBR Green I method):

    • After incubation, the plates are frozen and thawed to lyse the erythrocytes.

    • SYBR Green I lysis buffer is added to each well.

    • The plates are incubated in the dark at room temperature.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculation: The fluorescence intensity is proportional to the parasite biomass. The percentage of growth inhibition is calculated relative to the drug-free control. The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and potential antimalarial activities. Its mechanism of action appears to involve the modulation of critical inflammatory signaling pathways such as the NF-κB pathway. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets within the MAPK and other relevant pathways, as well as on in vivo efficacy and safety profiling to advance its development as a potential therapeutic agent.

References

Isophysalin G: A Technical Guide to its Natural Sources and Isolation for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of steroidal lactones, has garnered significant interest in the scientific community for its potential therapeutic applications. Physalins are characteristic secondary metabolites found in plants of the genus Physalis, belonging to the Solanaceae family.[1][2] These natural compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Sources of this compound

This compound is primarily isolated from plants of the genus Physalis. The concentration of this compound and other physalins can vary significantly depending on the plant species, the specific part of the plant used, and the developmental stage of the plant.

The most commonly cited source for this compound is Physalis alkekengi , also known as the Chinese lantern.[3] Research has also indicated the presence of various physalins in other species such as Physalis angulata , Physalis pubescens , and Physalis minima .[1][2][4]

Quantitative Analysis of Physalins in Physalis Species

The following table summarizes the quantitative data available on the content of this compound and other major physalins in various Physalis species and their parts. This data is crucial for selecting the optimal source material for isolation.

Plant SpeciesPlant PartCompoundConcentrationReference
Physalis alkekengi var. franchetiiCalyces (extract)Isophysalin A1.33%
Physalis alkekengi var. franchetiiCalyces (extract)Physalin G2.66%
Physalis alkekengi var. franchetiiCalyces (extract)Physalin A26.03%
Physalis alkekengi var. franchetiiCalyces (extract)Physalin O52.06%
Physalis alkekengi var. franchetiiCalyces (extract)Physalin L12.92%
Physalis alkekengi L.Immature CalyxPhysalin D0.7880 ± 0.0612%[1]
Physalis alkekengi L.Mature CalyxPhysalin D0.2028 ± 0.016%[1]
Physalis alkekengi L.Immature FruitsPhysalin D0.0992 ± 0.0083%[1]
Physalis alkekengi L.Mature FruitsPhysalin D0.0259 ± 0.0021%[1]
Physalis angulata L.Leaves (powder)Methanolic Extract Yield10.43% (w/w)[5]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction followed by chromatographic purification. The general workflow is outlined below.

Experimental Workflow for the Isolation of this compound

G cluster_0 Step 1: Preparation of Plant Material cluster_1 Step 2: Solvent Extraction cluster_2 Step 3: Fractionation cluster_3 Step 4: Chromatographic Purification P1 Collection of Physalis plant material (e.g., calyces, leaves) P2 Drying of plant material (air-dried or freeze-dried) P1->P2 P3 Grinding into a fine powder P2->P3 E1 Maceration or reflux extraction with a suitable solvent (e.g., methanol (B129727), ethanol) P3->E1 E2 Filtration to separate the extract from the plant residue E1->E2 E3 Concentration of the crude extract under reduced pressure E2->E3 F1 Liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate) E3->F1 F2 Selection of the fraction enriched with physalins (typically the chloroform or ethyl acetate (B1210297) fraction) F1->F2 C1 Silica (B1680970) gel column chromatography with a gradient solvent system F2->C1 C2 Further purification by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) C1->C2 C3 Isolation of pure this compound C2->C3

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are representative methodologies for the isolation of physalins, which can be adapted for the specific isolation of this compound.

Protocol 1: General Physalin Isolation from Physalis spp. [6]

  • Grinding: Grind the dried and powdered roots, leaves, or stem-bark of the Physalis plant material.

  • Extraction: Extract the ground material with an alcohol such as methanol or ethanol (B145695) using a reflux apparatus for several hours.

  • Evaporation and Washing: Evaporate the solvent from the extract to obtain a syrup-like material. Wash this residue with a suitable solvent to remove non-polar impurities.

  • Fractionation: Dissolve the washed residue in a minimal amount of solvent and subject it to fractionation using a polarity gradient of organic solvents. This can be achieved through liquid-liquid partitioning or column chromatography.

  • Chromatographic Separation: Separate the steroidal components, including this compound, from the enriched fractions using chromatographic techniques such as silica gel column chromatography. Further purification can be achieved using preparative HPLC.

Protocol 2: Isolation of Physalin D from Physalis alkekengi [1]

This protocol, while specific to Physalin D, provides a relevant framework for the isolation of other physalins like this compound.

  • Extraction: Extract the powdered fruits of Physalis alkekengi with methanol.

  • Chromatography: Combine different chromatographic methods for the isolation of the target compound. This may include:

    • Centrifugal Partition Chromatography (CPC): For initial fractionation of the crude extract.

    • Thin Layer Chromatography (TLC): For monitoring the separation and for preparative isolation of smaller quantities.

    • High-Performance Liquid Chromatography (HPLC): For the final purification of the compound. A reverse-phase C18 column is often used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Signaling Pathways Modulated by Isophysalins

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of physalins. While research specifically on this compound is ongoing, studies on the closely related Isophysalin A provide valuable insights into the potential signaling pathways affected.

Inhibition of the STAT3 Signaling Pathway

Isophysalin A has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway in breast cancer stem cells.[7][8] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers. The proposed mechanism involves the inhibition of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus R Cytokine Receptor JAK JAK R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization nucDimer p-STAT3 Dimer Dimer->nucDimer Nuclear Translocation DNA DNA nucDimer->DNA Binds to promoter region TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) DNA->TargetGenes Initiates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Leads to Cytokine Cytokine (e.g., IL-6) Cytokine->R IsophysalinG This compound IsophysalinG->JAK Inhibition IsophysalinG->pSTAT3 Inhibition of Phosphorylation

Proposed mechanism of this compound inhibiting the STAT3 pathway.
Modulation of Inflammatory Pathways

Physalins, as a class of compounds, are known to possess significant anti-inflammatory properties. Concentrated ethanolic extracts of Physalis angulata, rich in physalins B, D, F, and G, have been shown to suppress nociception and inflammation by modulating cytokine and prostanoid pathways.[9] This includes the downregulation of pro-inflammatory mediators such as TNF-α and IL-1β, as well as the enzymes COX-2 and iNOS.[9] It is plausible that this compound contributes to these anti-inflammatory effects, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Conclusion

This compound represents a promising natural product with significant potential for drug development. This guide has provided a comprehensive overview of its natural sources, with a focus on Physalis alkekengi, and has detailed the experimental protocols necessary for its isolation and purification. The elucidation of its inhibitory effects on key signaling pathways, such as the STAT3 pathway, opens up new avenues for research into its application in oncology and inflammatory diseases. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to optimize its production for therapeutic use.

References

The Biosynthesis of Isophysalin G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin G, a member of the physalin family of C28 steroidal lactones, exhibits significant anti-inflammatory and cytotoxic activities, making it a compound of interest for drug development. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. It includes a compilation of available quantitative data, detailed experimental protocols for pathway elucidation, and visual representations of the metabolic route and experimental workflows to facilitate further research in this area. While the complete enzymatic cascade is yet to be fully elucidated, this guide synthesizes the current knowledge to provide a robust framework for future investigation.

Introduction

Physalins are a class of highly oxygenated and structurally complex C28 steroids, primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds are characterized by a modified ergostane-type skeleton, featuring a 13,14-seco-16,24-cycloergostane core. This compound is a notable physalin that has garnered attention for its potent biological activities. The intricate structure of this compound suggests a complex biosynthetic pathway involving numerous enzymatic transformations. This document aims to provide an in-depth technical overview of the current understanding of this compound biosynthesis, intended to serve as a valuable resource for researchers in natural product chemistry, biotechnology, and pharmacology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for physalins and other withanolides, originating from the ubiquitous isoprenoid pathway. The pathway can be broadly divided into three main stages: the formation of the sterol backbone, the modification into withanolides and withaphysalins, and the final tailoring steps leading to the diverse physalin structures, including this compound.

Stage 1: Formation of the Sterol Precursor

The initial steps of this compound biosynthesis are shared with all plant steroids, commencing with the synthesis of the C30 triterpenoid, lanosterol. This occurs through the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, which provide the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][3] A series of enzymatic reactions, including those catalyzed by squalene (B77637) synthase and squalene epoxidase, lead to the formation of 2,3-oxidosqualene, which is then cyclized by cycloartenol (B190886) synthase to produce cycloartenol. Subsequent modifications convert cycloartenol to lanosterol.[1] A key intermediate in the biosynthesis of physalins is 24-methyldesmosterol.[1][2][4]

Stage 2: Conversion to Withanolides and Withaphysalins

Lanosterol undergoes a series of oxidative modifications to form the characteristic withanolide scaffold. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and include hydroxylations, epoxidations, and demethylations.[1][2] Withanolides are considered crucial intermediates in the biosynthesis of physalins.[1][2][4] Further enzymatic transformations, likely involving peroxygenases and carboxylesterases, convert withanolides into withaphysalins, which are structurally more closely related to the physalins.[1]

Stage 3: Formation of the Physalin Skeleton and this compound

The conversion of withaphysalins to the physalin core structure involves significant skeletal rearrangement. The final steps in the biosynthesis of this compound involve specific modifications to a precursor physalin. The structural difference between various physalins, such as physalin A and physalin G, is noted to be in the ring structure formed between the C-27 and C-14 positions.[2][5] This suggests that a specific enzyme, likely a cytochrome P450, is responsible for catalyzing this final ring formation or modification to yield this compound. However, the exact enzyme responsible for this transformation has not yet been definitively identified.

Below is a DOT script representation of the proposed biosynthetic pathway.

This compound Biosynthesis Pathway cluster_0 Stage 1: Sterol Precursor Formation cluster_1 Stage 2: Intermediate Formation cluster_2 Stage 3: Physalin Formation MEP/MEV Pathways MEP/MEV Pathways Lanosterol Lanosterol MEP/MEV Pathways->Lanosterol Multiple Steps 24-methyldesmosterol 24-methyldesmosterol Lanosterol->24-methyldesmosterol Multiple Steps Withanolides Withanolides 24-methyldesmosterol->Withanolides CYP450s, Demethylases Withaphysalins Withaphysalins Withanolides->Withaphysalins Peroxygenases, Carboxylesterases Physalin Precursor Physalin Precursor Withaphysalins->Physalin Precursor Skeletal Rearrangement This compound This compound Physalin Precursor->this compound CYP450? (C27-C14 ring formation)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for quality control of plant extracts. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of Physalins

CompoundMatrixMethodConcentration Range / AmountReference
Physalin GRat PlasmaUPLC-MS/MS2.3 - 230.0 ng/mL (Linearity)[6]
Physalin DImmature P. alkekengi CalyxRP-HPLC-UV0.7880 ± 0.0612%[3]
Physalin DMature P. alkekengi CalyxRP-HPLC-UV0.2028 ± 0.016%[3]
Physalin DImmature P. alkekengi FruitRP-HPLC-UV0.0992 ± 0.0083%[3]
Physalin DMature P. alkekengi FruitRP-HPLC-UV0.0259 ± 0.0021%[3]

Table 2: Quantitative Analysis of Withanolide Precursors

CompoundMatrixMethodConcentration Range / AmountReference
Withaferin ARodent PlasmaLC-MSCmax: 5.6 - 8410 ng/mL[7]
Withanolide ARodent PlasmaLC-MSCmax: 5.6 - 8410 ng/mL[7]
Withanolide DW. somniferaHPLCNot specified[8]
WithanoneP. alkekengiHPLCDetected, max in leaves and flowers[9]

Experimental Protocols

Elucidation of the this compound biosynthetic pathway relies on a combination of analytical chemistry and molecular biology techniques. Below are detailed methodologies for key experiments.

UPLC-MS/MS for Physalin Quantification

This method is used for the sensitive and specific quantification of physalins in biological matrices.

Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., tolbutamide).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[10][11]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[6][11]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[6][11]

    • Flow Rate: 0.3 mL/min.[11]

    • Injection Volume: 10 µL.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-product ion transitions for each physalin and the internal standard are monitored. For Physalin G, a transition can be optimized based on its mass.

Below is a DOT script representation of the UPLC-MS/MS workflow.

UPLC-MS_MS_Workflow Sample Sample Extraction Extraction Sample->Extraction Protein Precipitation UPLC Separation UPLC Separation Extraction->UPLC Separation Injection Mass Spectrometry Mass Spectrometry UPLC Separation->Mass Spectrometry Ionization Data Analysis Data Analysis Mass Spectrometry->Data Analysis Quantification

Caption: Workflow for UPLC-MS/MS analysis of physalins.

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the functional characterization of enzymes in the biosynthetic pathway.[12][13]

Protocol:

  • Vector Construction:

    • A fragment (200-500 bp) of the target gene (e.g., a candidate CYP450) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.[12][14]

  • Agrobacterium Transformation:

    • The VIGS vector is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).[12][13]

  • Plant Infiltration:

    • Agrobacterium cultures are grown and then infiltrated into the leaves of young Physalis plants.[12][13]

  • Phenotypic and Metabolic Analysis:

    • After a few weeks, newly developed leaves will exhibit the effects of gene silencing.

    • The expression level of the target gene is quantified by qRT-PCR.

    • The metabolic profile of the silenced plants is analyzed by UPLC-MS/MS to determine the impact on the accumulation of this compound and its precursors.[15]

Below is a DOT script representation of the VIGS workflow.

VIGS_Workflow Gene of Interest Gene of Interest Vector Construction Vector Construction Gene of Interest->Vector Construction Agro-infiltration Agro-infiltration Vector Construction->Agro-infiltration Gene Silencing Gene Silencing Agro-infiltration->Gene Silencing Analysis Analysis Gene Silencing->Analysis qRT-PCR & UPLC-MS/MS

Caption: Workflow for Virus-Induced Gene Silencing (VIGS).

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving a multitude of enzymatic steps. While the general pathway from primary metabolism to the formation of withanolide and withaphysalin intermediates is relatively well-understood, the specific enzymes responsible for the final tailoring steps that produce the diverse array of physalins, including this compound, remain largely uncharacterized. The proposed involvement of cytochrome P450s in the formation of the C-27 to C-14 ring structure of this compound provides a strong hypothesis for future research.

Future efforts should focus on the heterologous expression and biochemical characterization of candidate genes, identified through transcriptomic and metabolomic studies, to definitively establish their roles in the pathway. The application of advanced techniques such as CRISPR/Cas9 for stable gene knockout in Physalis species could provide further insights. A thorough understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this valuable bioactive compound.

References

Isophysalin G: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophysalin G, a member of the physalin family of steroidal lactones, has garnered significant interest within the scientific community for its potent biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and characterization, a summary of its known biological activities with supporting quantitative data, and a discussion of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of the Physalis genus (Solanaceae family), plants with a long history of use in traditional medicine. The initial discovery of physalins dates back to the mid-20th century, with the isolation of Physalin A.[1] These compounds are characterized by a unique 13,14-seco-16,24-cyclo-steroid skeleton.[2]

Experimental Protocols

Isolation and Purification of this compound from Physalis alkekengi

The following is a representative protocol for the isolation and purification of this compound, synthesized from general procedures described for physalins.

Materials:

Protocol:

  • Extraction: The dried and powdered calyces of Physalis alkekengi are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The physalins, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.

  • Silica Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known physalins are combined.

  • Sephadex LH-20 Chromatography: The combined fractions from the silica gel column are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities.

  • Preparative HPLC: The final purification of this compound is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Powdered Physalis alkekengi Calyces extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-Hexane, DCM, EtOAc) extraction->partitioning Crude Extract silica_gel Silica Gel Column Chromatography partitioning->silica_gel Enriched Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Partially Purified Fractions hplc Preparative HPLC (C18) sephadex->hplc isophysalin_g Pure this compound hplc->isophysalin_g

Caption: A generalized workflow for the isolation and purification of this compound.

Structure Elucidation of this compound

The chemical structure of this compound is determined using a combination of modern spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR: One-dimensional NMR spectra provide crucial information about the proton and carbon environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum help to identify the types of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete carbon skeleton and placing functional groups.

2.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecular ion provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the presence of specific substructures and confirm the overall connectivity of the molecule.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

Physalins, including this compound, have been shown to possess significant anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, this compound can effectively suppress the inflammatory response.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against various human cancer cell lines. The table below summarizes the available IC₅₀ values for this compound and other related physalins.

CompoundCell LineIC₅₀ (µM)Reference
This compound Data Not Available--
Physalin AVariousVaries[1]
Physalin BVariousVaries[1]
Physalin DVariousVaries[1]
Physalin FVariousVaries[1]
Physalin HVariousVaries[1]

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of physalins are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a plausible mechanism for how this compound may exert its anti-inflammatory action.

Proposed Anti-inflammatory Signaling Pathway of this compound

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->inhibition Inhibits nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Activates isophysalin_g This compound isophysalin_g->ikk Inhibits

References

Isophysalin G: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a member of the physalin family of naturally occurring steroids, which are primarily isolated from plants of the Physalis genus. Physalins have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.

Core Biological Activities of this compound

This compound has demonstrated a range of biological effects, including anti-inflammatory, anticancer, immunosuppressive, and antimalarial activities. The following sections detail the current understanding of these activities, supported by available quantitative data and mechanistic insights.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. Like other physalins, it is known to suppress the production of nitric oxide (NO), a key signaling molecule in the inflammatory process[1]. The general mechanism for the anti-inflammatory effects of physalins involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][3]. While the precise IC50 value for this compound's inhibition of NO production is not yet prominently documented in publicly available literature, the qualitative evidence for its anti-inflammatory action is strong.

One study on compounds from Physalis alkekengi var. franchetii found that a compound identified as "isophysalin B" significantly decreased the mRNA expression levels of TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. Given the close nomenclature, it is plausible that this refers to a related compound or a potential variant of this compound, highlighting the anti-inflammatory potential within this molecular scaffold.

The NF-κB signaling cascade is a primary target of physalins. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Physalins are understood to interfere with this process, thereby downregulating the inflammatory response[3].

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Degradation IkB->Degradation Leads to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates IsophysalinG This compound IsophysalinG->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Initiates

Inhibition of the NF-κB Signaling Pathway by this compound.

Anticancer Activity

While specific quantitative data for this compound's cytotoxic effects are still emerging, studies on the closely related compound, Isophysalin A, provide valuable insights. Isophysalin A has been shown to inhibit the viability of breast cancer cell lines MDA-MB-231 and MCF-7 with IC50 values of 351 µM and 355 µM, respectively. This activity is linked to the inhibition of cancer stem cell properties and the induction of apoptosis. The underlying mechanism involves the suppression of the STAT3/IL-6 signaling pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis. Upon activation by upstream signals like Interleukin-6 (IL-6), STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes involved in oncogenesis. Isophysalin A has been demonstrated to inhibit the phosphorylation of STAT3, thereby disrupting this pro-tumorigenic signaling cascade.

STAT3_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates IL6 IL-6 IL6->IL6R Binds STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes IsophysalinG_proxy This compound (inferred from Isophysalin A) IsophysalinG_proxy->STAT3_inactive Inhibits Phosphorylation DNA_STAT3 DNA pSTAT3_dimer->DNA_STAT3 Translocates & Binds TargetGenes Target Gene Transcription (Proliferation, Survival) DNA_STAT3->TargetGenes Initiates

Inferred Inhibition of the STAT3 Signaling Pathway by this compound.

Immunosuppressive Activity

Physalins, as a class of compounds, are known to possess immunomodulatory effects. Specifically, they have been shown to inhibit the proliferation of T-lymphocytes stimulated by mitogens like Concanavalin A (ConA)[5]. This suggests a potential role for this compound in modulating adaptive immune responses. The immunosuppressive effects of some physalins are attributed to the suppression of T-cell activation and proliferation, as well as the modulation of Th1/Th2 cytokine balance[5].

Antimalarial Activity

Preliminary studies have indicated that this compound possesses antimalarial activity. Research on various physalins, including G, has shown in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria[6]. However, specific IC50 values for this compound against different strains of the parasite are not yet widely available.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its close analog, Isophysalin A.

Table 1: Anticancer Activity of Isophysalin A

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer351
MCF-7Breast Cancer355

Data for Isophysalin A is presented as a proxy for the potential activity of this compound.

Table 2: Other Biological Activities of this compound (Qualitative)

Biological ActivityEffect
Anti-inflammatoryInhibition of nitric oxide production
ImmunosuppressiveInhibition of T-lymphocyte proliferation
AntimalarialIn vitro activity against Plasmodium falciparum

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of physalin bioactivities.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of a compound on nitric oxide production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production. Control wells with untreated cells and cells treated only with LPS are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant from each well is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Data Analysis: The absorbance at 540-550 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.

Lymphocyte Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of lymphocytes stimulated by a mitogen.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Treatment and Stimulation: Cells are seeded in 96-well plates and treated with various concentrations of the test compound. Subsequently, a mitogen such as Concanavalin A (ConA; e.g., 5 µg/mL) is added to stimulate lymphocyte proliferation.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay or [3H]-thymidine incorporation.

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable, proliferating cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read on a microplate reader.

    • [3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final hours of incubation. Proliferating cells incorporate the [3H]-thymidine into their newly synthesized DNA. Cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to the mitogen-stimulated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if a compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are seeded in culture plates and treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation: The cell population is differentiated into four quadrants:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation for its therapeutic potential. While preliminary studies have highlighted its anti-inflammatory, potential anticancer, immunosuppressive, and antimalarial effects, a significant need remains for more comprehensive quantitative data, particularly specific IC50 values across a broader range of cell lines and disease models. Future research should focus on elucidating the precise molecular targets of this compound and further detailing its mechanisms of action in various pathological contexts. Such studies will be crucial for advancing the development of this compound as a potential lead compound in drug discovery programs.

References

Unveiling the Bioactivity of Isophysalin G: A Technical Guide to Preliminary Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G, a member of the physalin family of 13,14-seco-16,24-cyclo-steroids, represents a class of natural compounds with significant therapeutic potential.[1] Found in plants of the Physalis genus, physalins have demonstrated a range of biological activities, including anti-inflammatory, pro-apoptotic, and cell cycle-disrupting effects.[1][2] While extensive research has been conducted on physalins such as A, B, and F, this compound remains a less-explored molecule. This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of physalins, with a focus on this compound where data is available. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the established knowledge base for this compound class and indicating avenues for future investigation into this compound's specific activities.

Core Mechanisms of Action of Physalins

The therapeutic potential of physalins stems from their ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation. The primary mechanisms of action identified in preliminary studies include the inhibition of the NF-κB signaling pathway, induction of apoptosis, and cell cycle arrest.

Anti-inflammatory Activity

A hallmark of the physalin family is their potent anti-inflammatory properties, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] Physalins have been shown to suppress the phosphorylation of IκB proteins, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[3] Some physalins, such as F and H, have also been observed to increase the production of the anti-inflammatory cytokine IL-10.[3]

Induction of Apoptosis

Physalins have been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is mediated through multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Physalins can increase the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38.[6]

  • ERK1/2 Activation: This can lead to the production of mitochondrial reactive oxygen species (ROS), triggering the release of cytochrome c and the activation of caspases 3, 6, and 9.[6]

  • JNK Activation: This promotes the phosphorylation of c-Jun, leading to the formation of the AP-1 transcription factor, which regulates the expression of pro-apoptotic genes.[6]

  • p38 Activation: This can also increase ROS levels, leading to the activation of the tumor suppressor p53. Activated p53, in turn, upregulates pro-apoptotic proteins like Noxa, BAX, and BAK, while downregulating the anti-apoptotic protein BCL-2.[7]

Cell Cycle Arrest

Several physalins have been shown to halt the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. For instance, physalin B can induce G2/M phase cell cycle arrest, a process that is often associated with an increase in the expression of p53 and p21.[1] Physalin F has been reported to cause cell cycle arrest in the G1 phase.[1] This disruption of the normal cell cycle progression is a key mechanism behind the anti-proliferative effects of these compounds.

Quantitative Data

While specific quantitative data for this compound is limited in the current literature, studies on closely related physalins provide valuable insights into the potential potency of this compound class. The following tables summarize key quantitative findings for other physalins.

Table 1: Cytotoxicity of Physalins in Human Cancer Cell Lines

PhysalinCell LineAssayIC50 (µM)Reference
Physalin AA549 (NSCLC)MTT28.4[8]
Physalin BA549 (NSCLC)MTTNot specified, but demonstrated dose- and time-dependent inhibition[9]
Physalin FH460, A549, H1650, H1975 (NSCLC)CCK-8Not specified, but significant inhibition observed[10]

NSCLC: Non-Small Cell Lung Cancer; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; CCK-8: Cell Counting Kit-8.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanisms of action of physalins. These protocols can be adapted for the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (or other physalins) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-IκBα, IκBα, NF-κB p65, p-p38, p38, cleaved caspase-3, β-actin).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB_IkB->NFkB Releases Degradation Proteasomal Degradation p_IkB->Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Initiates Transcription IsophysalinG This compound (and other Physalins) IsophysalinG->IKK Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of physalins.

apoptosis_pathway Physalins Physalins MAPK MAPK Activation (p38, JNK, ERK) Physalins->MAPK ROS ROS Generation MAPK->ROS p53 p53 Activation ROS->p53 Mitochondria Mitochondria ROS->Mitochondria p53->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation (Caspase-9, -3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A generalized pathway for physalin-induced apoptosis.

experimental_workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment MTT MTT Assay (Viability/Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Assay Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Spectroscopic Profile of Isophysalin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isophysalin G, a bioactive physalin found in plants of the Physalis genus. The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are fundamental for determining the chemical structure of this compound. The structural revision and complete assignment of NMR signals for this compound were first reported by Sun et al. (2007) using 2D-NMR techniques.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data unavailable in search results

Note: While the definitive ¹H and ¹³C NMR data for this compound is reported in "Chemical constituents from Physalis alkekengi and structural revision of physalin G", the specific chemical shift values were not available in the public domain search results. Researchers should refer to the full publication for the detailed data tables.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in this compound. Based on the spectra of related physalins, the following characteristic absorption bands are expected.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3450O-H stretching (hydroxyl groups)
~2960C-H stretching (aliphatic)
~1780C=O stretching (γ-lactone)
~1730C=O stretching (δ-lactone or ketone)
~1650C=C stretching (α,β-unsaturated ketone)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a common technique for the analysis of physalins.

Table 4: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
ESI+[M+H]⁺, [M+Na]⁺C₂₈H₃₀O₁₀

Note: The exact m/z values may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the typical experimental protocols for the NMR, IR, and MS analysis of physalins like this compound.

NMR Spectroscopy

Sample Preparation:

  • A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Standard pulse sequences are used for 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments to enable complete structural assignment.

Infrared (IR) Spectroscopy

Sample Preparation:

  • The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the dried sample is ground with anhydrous KBr and pressed into a thin, transparent disk.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

Data Acquisition:

  • The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

  • The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical relationships between the different spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Physalis sp.) Extraction Extraction Plant_Material->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure Confirmed Structure of this compound Data_Integration->Structure

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Data_Relationship_Diagram cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound Structure IR_Data Functional Groups (C=O, O-H, C=C) Structure->IR_Data predicts MS_Data Molecular Formula & Weight Structure->MS_Data predicts H_NMR ¹H NMR (Proton Environment) H_NMR->Structure verifies C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure verifies TwoD_NMR 2D NMR (Connectivity) TwoD_NMR->Structure confirms IR_Data->Structure suggests MS_Data->Structure confirms

Caption: Relationship between spectroscopic data and the structure of this compound.

References

Methodological & Application

Isophysalin G: In Vitro Experimental Protocols for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Limited in vitro research has been conducted on Isophysalin G, a steroidal compound isolated from plants of the Physalis genus. Currently, the primary documented biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Additionally, this compound has been evaluated for its anti-leishmanial properties and showed potent activity against Leishmania tropica.[3]

It is important to note that, to date, there is no publicly available scientific literature detailing the in vitro effects of this compound on cancer cell cytotoxicity, apoptosis induction, or cell cycle modulation. The experimental protocols and data presented herein are therefore focused on its observed anti-inflammatory activity.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified by its ability to inhibit nitric oxide production.

CompoundBiological ActivityCell LineIC50 Value
This compoundInhibition of Nitric Oxide (NO) ProductionMacrophages64.01 µM[1][2]

Experimental Protocols

Inhibition of Nitric Oxide Production in Macrophages (Griess Assay)

This protocol describes a method to evaluate the inhibitory effect of this compound on the production of nitric oxide in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite in DMEM with concentrations ranging from 0 to 100 µM.

    • Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway for LPS-induced nitric oxide production and the general workflow for the Griess assay.

LPS_NO_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO catalyzed by iNOS Isophysalin_G This compound Isophysalin_G->NO Inhibits Production

Caption: LPS-induced nitric oxide production pathway.

Griess_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay seed_cells Seed RAW 264.7 cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_isophysalin_g Add this compound incubate_24h_1->add_isophysalin_g add_lps Add LPS add_isophysalin_g->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance @ 540nm add_griess_b->read_absorbance

Caption: Workflow for the Griess assay.

References

Application Notes and Protocols for Isophysalin G in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isophysalin G

This compound is a member of the physalin family, a group of naturally occurring 13,14-seco-16,24-cyclo-steroids predominantly isolated from plants of the Physalis genus (Solanaceae family). Physalins, including this compound, are recognized for their diverse and potent biological activities, such as anti-inflammatory, anticancer, and antimalarial effects. Their mechanism of action often involves the modulation of key cellular signaling pathways, making them valuable tools for biomedical research and potential therapeutic agents.

Solubility and Stock Solution Preparation

Due to its steroidal structure, this compound is poorly soluble in aqueous solutions and requires an organic solvent for dissolution. The recommended solvent for preparing stock solutions for cell culture applications is dimethyl sulfoxide (B87167) (DMSO).

Table 1: Solubility and Storage of this compound

ParameterRecommendationSource(s)
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture grade[1][2]
Aqueous Solubility Poor/InsolubleInferred from steroidal structure
Stock Solution Conc. 1-10 mM in DMSO is a typical starting range.General practice for similar compounds
Storage of Powder Store at -20°C for long-term stability.General laboratory practice
Storage of Stock Solution Aliquot and store at -80°C to minimize freeze-thaw cycles.General laboratory practice

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a specific amount of this compound powder. (Molecular Weight of this compound: ~526.5 g/mol ). To prepare 1 mL of a 10 mM stock solution, weigh 5.265 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 5.265 mg of this compound.

  • Ensuring Complete Dissolution: Gently vortex or sonicate the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): For critical applications, the stock solution can be sterile-filtered using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

  • Serial Dilution: It is recommended to perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, you can prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to create a 100 µM intermediate solution.

  • Prepare Final Working Concentrations: Use the intermediate or stock solution to prepare the final desired concentrations in the complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 100 µM intermediate solution, add 10 µL of the intermediate solution to 990 µL of cell culture medium.

  • Mix Thoroughly: Gently mix the final working solutions before adding them to your cell cultures.

Biological Activity and Signaling Pathways

Physalins exert their biological effects by modulating multiple signaling pathways. The anti-inflammatory and apoptotic effects are primarily attributed to the inhibition of the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

Physalins have been shown to inhibit the canonical NF-κB signaling pathway. They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of physalins. Depending on the cell type and context, physalins can induce apoptosis by activating specific arms of the MAPK cascade, such as JNK and p38, leading to the activation of downstream apoptotic effectors.

Visualization of Signaling Pathways

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the proposed mechanism of action on the NF-κB and MAPK signaling pathways.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application Powder This compound Powder Stock 10 mM Stock Solution Powder->Stock Dissolve DMSO DMSO (Sterile) DMSO->Stock Working Working Solution (e.g., 1 µM) Stock->Working Dilute (e.g., 1:10,000) Final DMSO ≤ 0.1% Medium Cell Culture Medium Medium->Working Cells Cells in Culture Working->Cells Treat

Figure 1. Experimental workflow for this compound dissolution.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK Complex IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB (Active) NFkB->Nucleus_NFkB Translocation NFkB_IkBa->NFkB Inflammation Pro-inflammatory Gene Transcription Nucleus_NFkB->Inflammation MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K P MAPK MAPK (JNK/p38) MAP2K->MAPK P Apoptosis Apoptosis MAPK->Apoptosis IsophysalinG This compound IsophysalinG->IKK Inhibits IsophysalinG->MAP3K Activates

Figure 2. this compound's effect on signaling pathways.

References

Isophysalin G: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a member of the physalin family, a group of naturally occurring seco-steroids isolated from plants of the Physalis genus.[1] While extensive research has been conducted on other physalins, such as isophysalin A and physalins B and F, for their potent anticancer activities, specific data on this compound is more limited. However, existing literature suggests that this compound possesses antiproliferative and cytotoxic effects, warranting further investigation into its potential as a therapeutic agent in oncology. This document provides an overview of the known applications of this compound in cancer research, along with detailed protocols for relevant experimental assays based on studies of closely related compounds.

Biological Activity

This compound, along with other physalins, has been noted for its immunomodulatory and antiproliferative properties.[1][2] Specifically, it has demonstrated a potent antiproliferative effect on concanavalin (B7782731) A-stimulated lymphocytes at concentrations below 5 µg/ml.[1][2] Furthermore, a comprehensive review has indicated that this compound, among other physalins, exhibits cytotoxic effects against cancer cell lines, including those with aberrant Hedgehog signaling. While the specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the existing evidence supports its potential as a cytotoxic agent against malignant cells.

Data Presentation

Due to the limited specific quantitative data for this compound in the public domain, the following table summarizes the known antiproliferative activity. Researchers are encouraged to perform dose-response studies to determine the IC50 values of this compound in their specific cancer models of interest.

Compound Cell Line/Target Effect Concentration Reference
This compoundConcanavalin A-stimulated lymphocytesPotent antiproliferative effect< 5 µg/ml

Key Applications in Cancer Research

Based on the activities of closely related physalins, the primary applications of this compound in cancer research are expected to be:

  • Evaluation of Cytotoxicity: Assessing the dose-dependent effects of this compound on the viability of various cancer cell lines.

  • Induction of Apoptosis: Investigating the ability of this compound to trigger programmed cell death in cancer cells.

  • Cell Cycle Analysis: Determining the effect of this compound on the progression of the cell cycle in malignant cells.

  • Investigation of Signaling Pathways: Elucidating the molecular mechanisms and signaling cascades affected by this compound treatment in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer properties of this compound. These protocols are based on standard methodologies and studies on related physalins.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DU-145, PANC-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound (serial dilutions) B->C D Incubate 24/48/72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for determining cell viability using the MTT assay.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Logical Flow of Apoptosis Detection

Apoptosis_Detection cluster_results Cell Populations A Treat cells with This compound B Harvest and wash cells A->B C Stain with Annexin V-FITC & PI B->C D Analyze by Flow Cytometry C->D E Viable D->E F Early Apoptotic D->F G Late Apoptotic D->G H Necrotic D->H

Process for quantifying apoptosis via Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described in the apoptosis protocol.

    • Harvest cells by trypsinization.

  • Fixation:

    • Wash cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis A Cell Treatment with This compound B Harvest and Fixation in 70% Ethanol A->B C Staining with PI/RNase B->C D Flow Cytometry Analysis C->D E Quantification of Cell Cycle Phases (G0/G1, S, G2/M) D->E

Steps for analyzing cell cycle distribution.

Potential Signaling Pathways

Based on studies of other physalins, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Researchers are encouraged to investigate the following pathways:

  • NF-κB Signaling: Many physalins have been shown to inhibit the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) are critical regulators of cell fate, and their modulation by physalins can lead to apoptosis.

  • PI3K/Akt Signaling: This is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway can sensitize cancer cells to apoptosis.

Hypothetical Signaling Pathway for this compound

Signaling_Pathway cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes IsophysalinG This compound NFkB NF-κB Pathway IsophysalinG->NFkB MAPK MAPK Pathway (p38, JNK) IsophysalinG->MAPK PI3K_Akt PI3K/Akt Pathway IsophysalinG->PI3K_Akt CellCycleArrest Cell Cycle Arrest IsophysalinG->CellCycleArrest Proliferation Decreased Proliferation NFkB->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis

Potential signaling pathways modulated by this compound.

Conclusion

This compound represents a promising natural compound for cancer research. The protocols and information provided herein offer a foundational framework for investigating its anticancer potential. Further studies are necessary to fully elucidate its mechanisms of action and to establish its efficacy in preclinical cancer models. The exploration of this compound's effects on specific cancer types and its potential for combination therapies will be crucial in determining its future translational value.

References

Application Notes and Protocols for Isophysalin G in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a member of the physalin family, a group of C-28 steroidal lactones primarily isolated from plants of the Physalis genus. Physalins as a class are recognized for a variety of pharmacological activities, including potent anti-inflammatory effects.[1] These compounds have been shown to modulate key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] The primary mechanism of action for many physalins involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][3]

While this compound has been isolated alongside other bioactive physalins, specific quantitative data on its anti-inflammatory potency is limited in current literature.[4] However, based on the activity of structurally related physalins, it is a promising candidate for anti-inflammatory drug discovery. These application notes provide detailed protocols for evaluating the anti-inflammatory properties of this compound using standard and robust in vitro and in vivo models.

Mechanism of Action: Key Signaling Pathways in Inflammation

The anti-inflammatory activity of physalins is predominantly attributed to their ability to interfere with major pro-inflammatory signaling cascades. The two most critical pathways are the NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways, which are often activated by inflammatory stimuli like lipopolysaccharide (LPS).

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][6] This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding for pro-inflammatory cytokines (TNF-α, IL-6), enzymes (iNOS, COX-2), and other inflammatory mediators.[5][7] Compounds like physalins are known to inhibit this pathway, often by preventing the degradation of IκBα.[2][8]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα — NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα Degradation Proteasomal Degradation p_IkBa->Degradation Targets for NFkB NF-κB (p65/p50) (Active) Degradation->NFkB Releases Gene_Transcription Gene Transcription NFkB->Gene_Transcription Translocates & Activates Nucleus Nucleus Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene_Transcription->Mediators Leads to IsophysalinG This compound IsophysalinG->IKK Inhibits MAPK_Pathway cluster_mapk MAPK Cascades Stimulus Inflammatory Stimulus (LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K P MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammation Inflammatory Response Transcription_Factors->Inflammation IsophysalinG This compound IsophysalinG->MAP2K Inhibits Phosphorylation In_Vitro_Workflow cluster_assays Perform Assays Start Start: Culture RAW 264.7 Cells Seed Seed Cells in Plates (96-well or 6-well) Start->Seed Pretreat Pre-treat with this compound (1 hour) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (24 hours) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect Griess Griess Assay (for Nitric Oxide) Collect->Griess Supernatant ELISA ELISA (for TNF-α, IL-6, etc.) Collect->ELISA Supernatant Western Western Blot (for iNOS, COX-2, p-p65) Collect->Western Cell Lysate Data Data Analysis & IC₅₀ Calculation Griess->Data ELISA->Data Western->Data In_Vivo_Workflow Start Acclimatize Animals (Rats or Mice) Grouping Divide into Treatment Groups (Vehicle, Test, Reference) Start->Grouping Baseline Measure Baseline Paw Volume (V₀) Grouping->Baseline Dosing Administer this compound or Controls (p.o. or i.p.) Baseline->Dosing Induce Inject Carrageenan (1%) into Hind Paw (1 hour post-dose) Dosing->Induce Measure Measure Paw Volume (Vₜ) at Hourly Intervals (1-5h) Induce->Measure Calculate Calculate Edema (Vₜ - V₀) and % Inhibition Measure->Calculate

References

Application Notes and Protocols for Isophysalin G in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a member of the physalin family of seco-steroids, natural compounds isolated from plants of the Physalis genus. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including potent anti-inflammatory, immunosuppressive, and anticancer effects. This document provides a comprehensive overview of the dosage and administration of this compound in various animal models, based on available preclinical data. It is intended to serve as a foundational resource for researchers designing in vivo studies to explore the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data on the administration of this compound and related physalins in animal models.

Table 1: In Vivo Dosage and Administration of this compound

Animal ModelPathological ConditionDosageAdministration RouteKey FindingsReference
BALB/c MiceEndotoxic Shock (LPS-induced)0.5 or 1 mg/kgIntraperitoneal (I.P.)Protected mice against a lethal lipopolysaccharide challenge.[1]
BALB/c MiceAllogeneic Transplant Rejection1 mg/kgOralPrevented the rejection of allogeneic heterotopic heart transplant.[2]

Table 2: In Vivo Dosage and Administration of Other Physalins

PhysalinAnimal ModelPathological ConditionDosageAdministration RouteKey FindingsReference
Physalin B & FC57BL/6 MiceIntestinal Ischemia and Reperfusion2-20 mg/kgSubcutaneous (S.C.)Prevented neutrophil influx and increase in vascular permeability; inhibited TNF production and increased IL-10 levels.[1]
Physalin DSwiss MiceSarcoma 180 Tumor25 mg/kgIntraperitoneal (I.P.)Anti-tumor activity.[3]
Physalin DSwiss MiceATP-induced Paw EdemaNot specifiedIntraperitoneal (I.P.)Potently inhibited paw edema.[3]
Physalin DSwiss MiceATP and LPS-induced PleurisyNot specifiedIntraperitoneal (I.P.)Reversed ATP and LPS-induced pleurisy.[3]
Physalin FBALB/c MiceCutaneous LeishmaniasisNot specifiedTopicalReduced lesion size and parasite load.[4]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Murine Model of Endotoxic Shock

This protocol is based on the study by Soares et al. (2003) as cited in "Therapeutic Applications of Physalins: Powerful Natural Weapons"[1].

1. Materials:

  • This compound

  • Vehicle: 10% DMSO in sterile saline[3]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-10 week old BALB/c mice

  • Sterile syringes (1 mL) and needles (25-27 gauge)[3]

  • Animal balance

2. Preparation of this compound Solution: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse with an injection volume of 250 µL). The final DMSO concentration should not exceed 10%. c. Prepare a vehicle control solution of 10% DMSO in sterile saline.

3. Animal Handling and Grouping: a. Acclimatize mice for at least one week before the experiment. b. Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

4. Administration Procedure: a. Weigh each mouse to determine the exact injection volume. b. Administer the prepared this compound solution or vehicle control via intraperitoneal (I.P.) injection at the desired dose (0.5 or 1 mg/kg)[1]. c. One hour after the this compound/vehicle administration, induce endotoxic shock by I.P. injection of a lethal dose of LPS (e.g., 15-30 mg/kg, to be determined by a pilot study).

5. Monitoring and Endpoint Analysis: a. Monitor the mice for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia) and survival over a defined period (e.g., 72 hours). b. At a predetermined time point (e.g., 2 hours post-LPS), blood can be collected for cytokine analysis (e.g., TNF-α, IL-6) via cardiac puncture under terminal anesthesia.

Protocol 2: Oral Administration of this compound in a Murine Allogeneic Transplant Model

This protocol is based on the study by Soares et al. (2006) as cited in "Therapeutic Applications of Physalins: Powerful Natural Weapons"[2].

1. Materials:

  • This compound

  • Vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Donor and recipient mice strains for allogeneic transplantation (e.g., C57BL/6 donor and BALB/c recipient)

  • Surgical instruments for transplantation

  • Oral gavage needles

  • Animal balance

2. Preparation of this compound Suspension: a. Prepare a homogenous suspension of this compound in the chosen vehicle to the desired concentration for oral administration.

3. Allogeneic Transplantation: a. Perform the allogeneic transplantation procedure (e.g., skin or heart transplant) according to established surgical protocols.

4. Administration Procedure: a. Starting on the day of transplantation, administer this compound (1 mg/kg) or vehicle control orally once daily via gavage. b. Continue the treatment for a predetermined period (e.g., 14 days or until graft rejection).

5. Monitoring and Endpoint Analysis: a. Monitor the viability of the transplanted graft daily. Rejection can be defined as the cessation of function (e.g., heartbeat for heart transplant) or necrosis of the tissue (for skin transplant). b. At the end of the study, grafts and lymphoid organs can be harvested for histological analysis and immunological studies (e.g., T-cell infiltration).

Visualizations

experimental_workflow_endotoxic_shock cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis prep_iso Prepare this compound (0.5 or 1 mg/kg) admin_iso I.P. Injection of this compound prep_iso->admin_iso prep_vehicle Prepare Vehicle (10% DMSO in Saline) admin_vehicle I.P. Injection of Vehicle prep_vehicle->admin_vehicle induce_lps I.P. Injection of LPS (1 hour post-treatment) admin_iso->induce_lps admin_vehicle->induce_lps monitor_survival Monitor Survival (e.g., 72 hours) induce_lps->monitor_survival analyze_cytokines Cytokine Analysis (e.g., TNF-α, IL-6) induce_lps->analyze_cytokines

Workflow for Endotoxic Shock Model.

signaling_pathway_nfkb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates isophysalin_g This compound isophysalin_g->ikk inhibits dna DNA nfkb_nuc->dna binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) dna->cytokines transcribes

This compound and the NF-κB Pathway.

References

Application Notes and Protocols for Isophysalin G in Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a naturally occurring physalin, a class of C28-steroidal lactones primarily isolated from plants of the Physalis genus. Physalins have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimalarial, and cytotoxic effects. The therapeutic potential of this compound is thought to be mediated by its interaction with specific cellular protein targets. Identifying these targets is a critical step in elucidating its mechanism of action, predicting potential off-target effects, and developing it as a therapeutic agent.

These application notes provide a comprehensive guide for researchers aiming to identify the molecular targets of this compound using modern chemical proteomics approaches. Detailed protocols for affinity-based target identification methods are provided, along with diagrams to visualize key signaling pathways and experimental workflows.

Biological Activities and Potential Therapeutic Areas

This compound has demonstrated promising biological activities that suggest its potential application in several therapeutic areas:

  • Anti-inflammatory Activity: Like other physalins, this compound is known to possess anti-inflammatory properties. A primary mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[1][2] By inhibiting NF-κB, this compound can potentially suppress the expression of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders.

  • Antimalarial Activity: this compound has shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While the exact mechanism is still under investigation, it is hypothesized that this compound may interfere with essential metabolic pathways in the parasite, such as glycolysis or fatty acid biosynthesis, which are critical for its survival and replication.[3][4][5][6]

Quantitative Data

Currently, specific binding affinity data (e.g., Kd values) for this compound with its protein targets are not extensively available in the public domain. However, its biological activity has been quantified in terms of IC50 values for its antimalarial effects.

Biological Activity Assay System IC50 Value (µM) Reference
AntimalarialPlasmodium falciparum (in vitro)55[7]

Note: Further experimental studies are required to determine the specific binding affinities and IC50 values of this compound for its direct protein targets in various biological contexts.

Target Identification Strategies

To identify the direct binding partners of this compound, a chemical proteomics approach is recommended. This involves the synthesis of a tagged this compound probe to facilitate the capture and identification of interacting proteins from a cellular lysate. The general workflow for this approach is outlined below.

G cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Target Identification A This compound B Linker Attachment A->B C Tag Conjugation (Biotin/Photoaffinity) B->C D Purified Probe C->D F Incubate Lysate with Probe D->F E Cell Culture/ Lysis E->F G Affinity Capture (Streptavidin Beads) F->G H Wash to Remove Non-specific Binders G->H I Elute Bound Proteins H->I J SDS-PAGE I->J K In-gel Digestion J->K L LC-MS/MS Analysis K->L M Database Searching & Protein Identification L->M

General workflow for affinity-based target identification.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the target identification of this compound. These are generalized protocols and may require optimization based on the specific experimental setup and cell system used.

Protocol 1: Synthesis of a Biotinylated this compound Affinity Probe

This protocol describes the synthesis of an this compound probe with a biotin (B1667282) tag for use in affinity pull-down assays. A linker is attached to a position on the this compound molecule that is predicted to be non-essential for its biological activity, based on structure-activity relationship (SAR) studies if available.

Materials:

  • This compound

  • Anhydrous solvents (e.g., DMF, DCM)

  • Linker with a terminal alkyne group (e.g., propargylamine)

  • Coupling reagents (e.g., EDC, HOBt)

  • Biotin-azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • TBTA ligand

  • Silica (B1680970) gel for column chromatography

  • TLC plates

Procedure:

  • Linker Attachment: a. Dissolve this compound and the alkyne-containing linker in an anhydrous solvent under an inert atmosphere. b. Add coupling reagents and stir the reaction at room temperature. Monitor the reaction progress by TLC. c. Upon completion, quench the reaction and perform an aqueous workup. d. Purify the crude product by silica gel column chromatography to obtain the alkyne-tagged this compound. e. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Click Chemistry for Biotinylation: a. Dissolve the alkyne-tagged this compound and biotin-azide in a suitable solvent mixture (e.g., t-butanol/water). b. Add CuSO₄, sodium ascorbate, and the TBTA ligand to catalyze the cycloaddition reaction. c. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). d. Purify the biotinylated this compound probe by HPLC. e. Confirm the final product structure by HRMS.

Protocol 2: Affinity Pull-Down Assay

This protocol details the use of the biotinylated this compound probe to enrich for interacting proteins from a cell lysate.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads

  • Cell line of interest (e.g., a human cancer cell line or P. falciparum culture)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Lysis: a. Culture the chosen cell line to ~80-90% confluency. b. Lyse the cells in cold lysis buffer and collect the total protein lysate by centrifugation to remove cell debris. c. Determine the protein concentration of the lysate.

  • Probe Incubation: a. Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated this compound probe at an optimized concentration for 1-2 hours at 4°C with gentle rotation. b. Include important controls: a vehicle control (e.g., DMSO) and a competition control (pre-incubation of the lysate with an excess of unlabeled this compound before adding the probe).

  • Affinity Capture: a. Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the probe-protein complexes.

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: a. Elute the bound proteins from the beads using an appropriate elution buffer. For identification by mass spectrometry, elution with SDS-PAGE sample buffer is common.

  • Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the protein bands by silver staining or Coomassie blue staining. c. Excise unique bands present in the probe lane but absent or significantly reduced in the control lanes for identification by mass spectrometry.

Protocol 3: Photo-Affinity Labeling (PAL)

For capturing transient or weak interactions, photo-affinity labeling is a powerful technique. This involves synthesizing an this compound probe containing a photoreactive group (e.g., a diazirine or benzophenone) and a tag (e.g., biotin or a clickable alkyne).

Probe Synthesis:

The synthesis will be more complex and will involve incorporating a photoreactive moiety and a tag onto the this compound scaffold. The synthetic route will need to be carefully designed to avoid compromising the compound's activity.

Labeling and Enrichment Protocol:

  • Probe Incubation: Incubate live cells or cell lysate with the PAL probe in the dark.

  • UV Irradiation: Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.

  • Lysis and Tagging (if using a clickable probe): Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne-modified probe-protein adducts.

  • Enrichment and Analysis: Proceed with streptavidin-based affinity capture, washing, elution, and protein identification as described in the affinity pull-down protocol.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the experimental workflows for its target identification.

G cluster_0 NF-κB Signaling Pathway cluster_1 Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates IsophysalinG This compound IsophysalinG->IKK Inhibits IkB_NFkB IκB NF-κB IkB_NFkB:f0->IkB IkB_NFkB:f1->NFkB

Inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Plasmodium falciparum Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase ATP ATP F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK GAP_DHAP G3P / DHAP F16BP->GAP_DHAP PEP PEP GAP_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->ATP Lactate Lactate Pyruvate->Lactate IsophysalinG This compound IsophysalinG->F6P Potential Inhibition

Potential inhibition of glycolysis in P. falciparum.

Conclusion

The identification of molecular targets for bioactive natural products like this compound is a crucial endeavor in modern drug discovery. The protocols and strategies outlined in these application notes provide a robust framework for researchers to elucidate the mechanism of action of this compound. A multi-pronged approach, combining chemical probe synthesis with advanced proteomic techniques, will be instrumental in validating its targets and advancing its development as a potential therapeutic agent for inflammatory diseases and malaria. Successful target identification and validation will not only illuminate the pharmacology of this compound but also pave the way for the rational design of more potent and selective analogs.

References

Standard Operating Procedure for Isophysalin G Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a member of the withanolide class of naturally occurring steroids, isolated from plants of the Physalis genus.[1] Like other physalins, it has demonstrated a range of biological activities, including anti-inflammatory and antinociceptive properties.[1] This document provides a comprehensive standard operating procedure (SOP) for the safe handling and experimental use of this compound in a research laboratory setting. It includes detailed protocols for common in vitro assays to assess its biological activity and outlines its known and putative mechanisms of action.

Chemical and Physical Properties

This compound is a solid, crystalline powder. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), pyridine, and acetone.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 76045-38-0[1]
Molecular Formula C₂₈H₃₀O₁₀ChemFaces
Molecular Weight 526.5 g/mol ChemFaces
Appearance White to off-white powderGeneral chemical properties
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Pyridine, Acetone[1]
Storage Temperature -20°CGeneral laboratory practice

Hazard Identification and Safety Precautions

3.1. Hazard Identification

The toxicological properties of this compound have not been fully elucidated. As a biologically active compound, it should be handled with care, assuming it may be harmful if inhaled, swallowed, or absorbed through the skin.

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[5]

  • Respiratory Protection: Use a fume hood when handling the solid compound to avoid inhaling dust particles.[6]

3.3. Handling and Storage

  • Handling: Avoid creating dust when handling the solid form. Handle in a well-ventilated area, preferably a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store it at -20°C.[1]

3.4. First Aid Measures

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.[7]

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

3.5. Accidental Release Measures

  • Spill: Wear appropriate PPE. For small spills of the solid, gently sweep up and place in a sealed container for disposal. Avoid generating dust. For solutions, absorb with an inert material and place in a sealed container for disposal.[2]

3.6. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Quantitative Data

This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9] While extensive cytotoxic data for this compound is not available, data for the closely related compound, Isophysalin A, is provided for reference.

Table 2: In Vitro Biological Activity of this compound and Related Compounds

CompoundAssayCell LineIC₅₀ ValueReference
This compound Nitric Oxide (NO) Production InhibitionMacrophages64.01 µM[9]
Isophysalin A Cytotoxicity (MTS Assay)MDA-MB-231 (Human Breast Cancer)351 µMAnticancer Research
Isophysalin A Cytotoxicity (MTS Assay)MCF-7 (Human Breast Cancer)355 µMAnticancer Research

Signaling Pathways and Mechanisms of Action

Isophysalins are known to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cancer progression.

5.1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses.[10][11] Physalins have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) NF_kB_IkB NF-κB-IκB (Inactive) NF_kB_active NF-κB (Active) NF_kB_IkB->NF_kB_active IκB degradation DNA DNA NF_kB_active->DNA Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Isophysalin_G This compound Isophysalin_G->IKK_complex Inhibition

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

5.2. STAT3/IL-6 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) and IL-6 (Interleukin-6) signaling axis is crucial for cancer cell proliferation, survival, and metastasis.[13][14] The related compound, Isophysalin A, has been shown to inhibit this pathway in breast cancer stem cells.[13][14] It is plausible that this compound may exert similar effects.

STAT3_IL6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Binding JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression (e.g., IL-6) DNA->Gene_Expression Gene_Expression->IL6 Positive Feedback Isophysalin_G This compound Isophysalin_G->STAT3 Inhibition of Phosphorylation

Figure 2: Putative inhibition of the STAT3/IL-6 signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for in vitro assays commonly used to evaluate the biological activity of compounds like this compound.

6.1. Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines of interest (e.g., MDA-MB-231, MCF-7)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

    • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cytotoxicity_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add MTT/MTS reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Read absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Figure 3: Workflow for the cell viability/cytotoxicity assay.

6.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Materials:

    • RAW 264.7 macrophage cells

    • 24-well cell culture plates

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • This compound stock solution (in DMSO)

    • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite standard

    • 96-well plate for reading

    • Plate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a no-LPS control and a vehicle control.

    • Collect the cell culture supernatants.

    • In a 96-well plate, mix 50 µL of supernatant with 50 µL of sulfanilamide (B372717) solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Prepare a standard curve using sodium nitrite.

    • Read the absorbance at 540 nm.

    • Calculate the concentration of nitrite in the samples using the standard curve and determine the IC₅₀ value for NO inhibition.

6.3. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Materials:

    • HEK293T or similar cells

    • 24-well cell culture plates

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • NF-κB activator (e.g., TNF-α or LPS)

    • Passive Lysis Buffer

    • Luciferase Assay System

    • Luminometer

  • Protocol:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • After 24 hours, re-plate the transfected cells into a 24-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator for 6-8 hours.

    • Wash the cells with PBS and lyse them with Passive Lysis Buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Conclusion

This SOP provides a framework for the safe and effective use of this compound in a research setting. By adhering to these guidelines and protocols, researchers can confidently investigate the biological properties of this compound while maintaining a safe laboratory environment. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Isophysalin G solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Isophysalin G, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a seco-steroid compound belonging to the withanolide class, naturally found in plants of the Physalis genus.[1][2] It is recognized for a variety of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2] Its potential to induce apoptosis and modulate key signaling pathways makes it a compound of interest in cancer research and drug development.

Q2: What are the recommended solvents for dissolving this compound?

This compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). Other organic solvents in which this compound is likely soluble include chloroform, dichloromethane, ethyl acetate, pyridine, and acetone. For most cell-based assays, a high-concentration stock solution in DMSO is prepared first and then further diluted in an aqueous-based cell culture medium.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

Preparing a concentrated stock solution in an appropriate organic solvent is the first critical step. Given its common use and effectiveness for similar compounds, DMSO is the recommended solvent. Below is a general protocol for preparing a 10 mM stock solution of this compound in DMSO.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% (v/v). High concentrations of DMSO can have detrimental effects on cell viability and experimental outcomes.

Q5: How should I store this compound powder and its stock solutions?

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability.

  • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C. When stored properly, stock solutions can be stable for several months.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds dissolved in a water-miscible organic solvent like DMSO when they are rapidly introduced into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to precipitation.

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound in the media is higher than its aqueous solubility.Decrease the final working concentration. Perform a dose-response experiment to identify the highest soluble and effective concentration.
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid localized supersaturation, leading to precipitation before the compound can be evenly dispersed.Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the stock solution dropwise while gently vortexing or swirling the media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: My media containing this compound appears clear initially, but after a few hours or a day in the incubator, I observe a cloudy or crystalline precipitate. What is happening?

Answer: Delayed precipitation can occur due to changes in the media over time, such as shifts in pH, interactions with media components, or increased compound concentration due to evaporation.

Potential CauseExplanationRecommended Solution
Media Instability The pH of the culture medium can change over time due to cellular metabolism, which can affect the solubility of the compound.Ensure your incubator's CO2 levels are stable and appropriate for the buffering system of your media (e.g., 5% CO2 for bicarbonate-buffered media).
Interaction with Media Components This compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes over time.If possible, test the solubility in a simpler buffered solution like PBS to determine if media components are the issue. You might also consider using a different basal media formulation.
Evaporation of Media In long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Organic Solvents

CompoundSolventSolubilityNotes
This compoundDMSOData not available. Expected to be similar to related physalins.A starting concentration of 10-20 mg/mL is a reasonable estimate for initial stock solution preparation.
This compoundChloroformSolubleQualitative data from supplier.
This compoundDichloromethaneSolubleQualitative data from supplier.
This compoundEthyl AcetateSolubleQualitative data from supplier.
This compoundPyridineSolubleQualitative data from supplier.
This compoundAcetoneSolubleQualitative data from supplier.
Physalin ADMSO55.34 mg/mL (105.1 mM)Sonication and gentle heating may be required for complete dissolution.
Physalin FDMSO≥ 1 mg/mLQuantitative data from supplier.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~526.5 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 526.5 g/mol * 1000 mg/g

  • Weigh the compound: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the vial in a water bath for short intervals until the solution is clear. Gentle warming (to 37°C) can also aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound you want to treat your cells with (e.g., 10 µM).

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of media. Remember to keep the final DMSO concentration below 0.1%.

    • Volume of stock (µL) = (Final concentration (µM) * Total volume (mL)) / 10

  • Perform serial dilution (recommended): a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed media. For example, add 10 µL of the 10 mM stock to 990 µL of media to get a 100 µM intermediate solution. b. Add the required volume of the intermediate solution to your final volume of media.

  • Direct dilution (for lower concentrations): a. Dispense the final volume of pre-warmed media into a sterile conical tube. b. While gently vortexing or swirling the media, add the calculated volume of the 10 mM stock solution drop-by-drop. This gradual addition is crucial to prevent precipitation.

  • Final Mix and Inspection: Cap the tube and invert it several times to ensure the solution is homogeneous. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

Signaling Pathways

Isophysalin_G_Apoptosis_Pathway Isophysalin_G This compound MAPK_Pathway MAPK Pathway Isophysalin_G->MAPK_Pathway Cell_Membrane Cell Membrane p38 p38 MAPK MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ERK ERK1/2 MAPK_Pathway->ERK ROS ROS Generation p38->ROS cJun c-Jun Phosphorylation JNK->cJun ERK->ROS p53 p53 Activation ROS->p53 Bax_Bak Bax/Bak Upregulation p53->Bax_Bak Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis AP1 AP-1 Formation cJun->AP1 AP1->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Isophysalin_G_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation Isophysalin_G This compound Isophysalin_G->IKK_Complex Inhibition Phospho_IkB P-IκBα IkB->Phospho_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasomal Degradation Phospho_IkB->Proteasome NFkB_active NF-κB (Active) Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) NFkB_active->Gene_Transcription Experimental_Workflow Start Start Prep_Stock Prepare 10 mM This compound Stock in DMSO Start->Prep_Stock Prep_Working Prepare Working Solution in Pre-warmed Media (Serial Dilution) Prep_Stock->Prep_Working Check_Precipitate1 Visually Inspect for Precipitation Prep_Working->Check_Precipitate1 Treat_Cells Add Working Solution to Cell Culture Check_Precipitate1->Treat_Cells Clear Troubleshoot1 Troubleshoot: - Lower Concentration - Slower Dilution Check_Precipitate1->Troubleshoot1 Precipitate Incubate Incubate Cells (Time Course) Treat_Cells->Incubate Check_Precipitate2 Check for Delayed Precipitation Incubate->Check_Precipitate2 Assay Perform Downstream Assays (e.g., MTT, Western Blot) Check_Precipitate2->Assay Clear Troubleshoot2 Troubleshoot: - Check pH/Evaporation - Use Simpler Buffer Check_Precipitate2->Troubleshoot2 Precipitate End End Assay->End Troubleshoot1->Prep_Working Troubleshoot2->Prep_Working

References

Improving the stability of Isophysalin G in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Isophysalin G in solution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading over a short period. What are the common causes?

A1: this compound, a member of the withanolide class of steroidal lactones, can be susceptible to degradation under various conditions. The most common factors leading to instability in solution include:

  • pH: Extreme pH values, particularly alkaline conditions, can catalyze the hydrolysis of the lactone ring, a key structural feature of this compound. Acidic conditions may also lead to degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation of the molecule.

  • Solvent Choice: The type of solvent and the presence of impurities can significantly impact stability.

Q2: I'm observing a loss of biological activity in my this compound stock solution. How can I mitigate this?

A2: Loss of biological activity is often a direct consequence of chemical degradation. To mitigate this, it is crucial to handle and store this compound solutions under optimal conditions:

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, but this should be validated.

  • pH Control: Use buffered solutions to maintain a stable pH, ideally within the neutral to slightly acidic range (pH 6-7), where many withanolides exhibit better stability.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.

  • For Stock Solutions: High-purity, anhydrous DMSO is a common choice for creating concentrated stock solutions due to its excellent solvating power and ability to be stored at low temperatures.

  • For Working Solutions: Stock solutions in DMSO can be diluted into aqueous buffers or cell culture media for experiments. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5%). When preparing aqueous dilutions, add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.

Q4: I see precipitates forming in my this compound working solution after dilution from a DMSO stock. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Decrease Final Concentration: The concentration of this compound in the aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration.

  • Optimize Dilution Method: Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer. This can help to disperse the compound more effectively before it has a chance to aggregate and precipitate.

  • Use a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) to the aqueous medium can help to increase the solubility of hydrophobic compounds. This should be tested for compatibility with your experimental system.

  • Warm the Aqueous Medium: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be mindful of the potential for temperature-induced degradation.

Quantitative Data on this compound Stability

The following tables provide hypothetical data on the stability of this compound under various conditions to illustrate potential degradation trends. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Effect of pH on this compound Stability in an Aqueous Buffer (Stored at 25°C in the Dark for 24 hours)

pHSolvent SystemThis compound Remaining (%)
4.0Acetate Buffer95
6.0Phosphate Buffer98
7.4Phosphate Buffered Saline92
8.5Tris Buffer75
10.0Carbonate-Bicarbonate Buffer50

Table 2: Effect of Temperature and Light on this compound Stability in Ethanol (Stored for 7 days)

TemperatureLight ConditionThis compound Remaining (%)
-20°CDark99
4°CDark96
25°CDark85
25°CAmbient Light70
40°CDark60

Experimental Protocols

Protocol: Accelerated Stability Study of this compound in Solution

1. Objective: To evaluate the stability of this compound in a selected solvent system under accelerated conditions of temperature and light exposure.

2. Materials:

  • This compound (high purity standard)

  • Solvent (e.g., HPLC-grade DMSO, ethanol, or an appropriate buffer)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber and clear glass vials with inert caps

  • Temperature-controlled chambers/incubators

  • Photostability chamber with controlled light exposure (UV and visible light)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

3. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve the compound in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

4. Experimental Setup:

  • Aliquot the stock solution into multiple amber and clear vials.

  • Prepare separate sets of samples for each storage condition to be tested (e.g., 25°C/dark, 40°C/dark, 25°C/light).

  • Include a control set of samples to be stored at -20°C in the dark, which will serve as the baseline (T=0).

5. Storage Conditions:

  • Place the vials in the respective temperature-controlled chambers and photostability chamber.

  • The duration of the study will depend on the desired information, but for an accelerated study, time points could be 0, 1, 3, 7, and 14 days.

6. Sample Analysis:

  • At each time point, retrieve one vial from each storage condition.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile (B52724) and water

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV absorbance maximum of this compound

      • Injection Volume: 10 µL

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

7. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Determine the degradation rate constant and the shelf-life under each condition.

Visualizations

Hypothetical_Degradation_Pathway Isophysalin_G This compound (Steroidal Lactone) Hydrolysis_Product Hydrolyzed this compound (Open Lactone Ring) Isophysalin_G->Hydrolysis_Product Alkaline/Acidic pH Oxidation_Product Oxidized this compound Isophysalin_G->Oxidation_Product Oxygen/ROS Photodegradation_Product Photodegradation Product Isophysalin_G->Photodegradation_Product UV/Visible Light

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot Temp_Light Incubate at various Temperatures & Light Conditions Aliquot->Temp_Light Sampling Sample at Time Points Temp_Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis & Reporting HPLC->Data_Analysis

Caption: Workflow for this compound stability testing.

Troubleshooting_Guide Start This compound Degradation Observed Check_pH Check pH of Solution Start->Check_pH Check_Storage Review Storage Conditions Start->Check_Storage Check_Solvent Examine Solvent Quality Start->Check_Solvent Adjust_pH Use Buffered Solution (pH 6-7) Check_pH->Adjust_pH pH is too high or low Optimize_Storage Store at -20°C or below Protect from Light Check_Storage->Optimize_Storage Improper Temperature or Light Exposure Use_High_Purity_Solvent Use High-Purity, Anhydrous Solvent Check_Solvent->Use_High_Purity_Solvent Solvent is old or impure

Caption: Troubleshooting decision tree for this compound stability.

Technical Support Center: Optimizing Isophysalin G for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of Isophysalin G for accurate IC50 determination in your cancer cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a member of the withanolide class of naturally occurring steroids. While specific data on this compound is limited, closely related compounds, such as Isophysalin A, have been shown to exhibit anti-cancer properties. Isophysalin A has been reported to inhibit the proliferation of breast cancer stem cells by suppressing the STAT3/IL-6 signaling pathway.[1][2][3][4] This suggests that this compound may act through similar mechanisms, involving the inhibition of key cellular signaling pathways implicated in cancer cell survival and proliferation.

Q2: What is a typical starting concentration range for this compound in an IC50 experiment?

Due to the limited public data for this compound, it is recommended to perform a preliminary range-finding experiment. Based on studies of other withanolides and physalins, a broad starting range would be from 0.1 µM to 100 µM.[5] For your initial experiment, you could use a 10-fold serial dilution (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM) to narrow down the effective concentration range.

Q3: How should I prepare a stock solution of this compound?

This compound, like other withanolides, is expected to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of withanolides for in vitro assays.

  • Stock Concentration: Prepare a stock solution of 10 mM to 50 mM in 100% DMSO.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) or lower is considered safe. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Data Presentation: IC50 Values of Related Withanolides

CompoundCell LineIC50 (µM)
Withanolide Derivative 71HT29 (Colon Cancer)1.78
Withanolide 72SK-OV-3 (Ovarian Cancer)7.9
Withanolide 73SK-OV-3 (Ovarian Cancer)8.9
Withanolide 91Various Cancer Cell Lines2.2 - 4.4
Withanolide 92Various Cancer Cell Lines2.2 - 8.0
Withanolides 95-99Various Cancer Cell Lines0.24 - 8.71

Note: This data is for informational purposes to provide a general range of withanolide activity and is not specific to this compound.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes how to prepare serial dilutions of this compound for treating cells in a 96-well plate format.

  • Thaw Stock Solution: Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO at room temperature.

  • Prepare Intermediate Dilutions in DMSO: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations. This minimizes the amount of DMSO added to your final culture volume.

  • Prepare Final Working Solutions: Dilute the intermediate DMSO stocks into your complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (e.g., 0.5%).

Protocol 2: IC50 Determination using MTT Assay

This protocol provides a general procedure for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the old media and add fresh media containing the various concentrations of this compound (prepared as in Protocol 1). Include wells for a "vehicle control" (media with the same final concentration of DMSO) and a "no-cell control" (media only).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" from all other absorbance values.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-dependent effect observed - this compound concentration is too low or too high- Compound instability in the media- Insufficient incubation time- Test a wider range of concentrations.- Prepare fresh working solutions for each experiment. Consider the stability of withanolides in aqueous solutions.- Increase the incubation time (e.g., from 24h to 48h or 72h).
High cytotoxicity in vehicle control - DMSO concentration is too high- Cell line is highly sensitive to DMSO- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line.- Ensure the final DMSO concentration does not exceed this limit (ideally ≤ 0.5%).
Precipitation of this compound in culture media - Poor aqueous solubility- Concentration exceeds the solubility limit in the media- Ensure the DMSO stock is fully dissolved before diluting into the media.- When diluting, add the DMSO stock to the media with gentle mixing.- If precipitation persists, consider using a lower starting concentration or a different formulation approach (e.g., with a solubilizing agent), though this may introduce other variables.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dmso Serial Dilutions in DMSO stock->serial_dmso working_sol Prepare Working Solutions in Cell Culture Medium serial_dmso->working_sol treat_cells Treat Cells with This compound working_sol->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 determination of this compound.

signaling_pathway Hypothesized Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates & binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription promotes IsophysalinG This compound IsophysalinG->STAT3_active inhibits (hypothesized) IL6 IL-6 IL6->IL6R binds

References

Technical Support Center: Isophysalin G-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isophysalin G in their experiments. The information is designed to address common challenges and provide detailed protocols for assessing its cytotoxic effects.

Disclaimer: Specific quantitative data and mechanistic studies for this compound are limited in publicly available literature. The data presented here is primarily based on studies of the closely related compound, Isophysalin A . Given the structural similarities within the physalin family, Isophysalin A serves as a valuable proxy, though direct extrapolation of values should be done with caution.

Frequently Asked Questions (FAQs)

Q1: I am observing lower-than-expected cytotoxicity with this compound. What are the potential causes?

A1: Several factors can contribute to reduced cytotoxicity:

  • Compound Stability and Storage: Ensure this compound is properly stored, protected from light, and dissolved in a suitable solvent like DMSO. Repeated freeze-thaw cycles should be avoided.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. The IC50 values can differ significantly between cell types.

  • Cell Culture Conditions: High cell density, variations in serum concentration, or the health of the cells can impact the drug's efficacy.

  • Inaccurate Concentration: Verify the final concentration of this compound in your culture medium.

Q2: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?

A2: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:

  • Standardize Cell Seeding: Ensure a uniform number of cells are seeded in each well.

  • Consistent Incubation Times: Adhere to a strict timeline for compound treatment and assay development.

  • Solvent Concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO < 0.5%) across all wells, including controls.

  • Plate Edge Effects: Avoid using the outer wells of multi-well plates for critical data points as they are prone to evaporation.

Q3: this compound is inducing cell death, but I am unsure if it is apoptosis or necrosis. How can I differentiate between the two?

A3: To distinguish between apoptosis and necrosis, you can use the following methods:

  • Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Caspase Activation Assays: Western blotting for cleaved caspases (e.g., caspase-3, -8, -9) or using fluorometric caspase activity assays can confirm the involvement of the apoptotic cascade.

  • Morphological Analysis: Observing cell morphology under a microscope can provide clues. Apoptotic cells typically show membrane blebbing and cell shrinkage, whereas necrotic cells exhibit swelling and membrane rupture.

Q4: I am not observing the expected cell cycle arrest after this compound treatment. What could be the reason?

A4: The absence of expected cell cycle arrest could be due to:

  • Incorrect Timing: The peak of cell cycle arrest may occur at a different time point than what was tested. A time-course experiment is recommended.

  • Suboptimal Concentration: The concentration of this compound may be too low to induce a significant cell cycle block or too high, leading to rapid cell death that masks the cell cycle effect.

  • Cell Line Specificity: The cell cycle machinery can vary between cell lines, leading to different responses.

Data Presentation

Table 1: Cytotoxicity of Isophysalin A in Human Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for 24hAssay Method
MDA-MB-231Breast Adenocarcinoma351MTS Assay
MCF-7Breast Adenocarcinoma355MTS Assay

Data sourced from studies on Isophysalin A and may not be directly representative of this compound.[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution using flow cytometry.

Materials:

  • Cells treated with this compound

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after this compound treatment.

  • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

Isophysalin_G_Signaling_Pathways cluster_0 This compound Action cluster_1 Signaling Cascades cluster_2 Cellular Outcomes This compound This compound IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits Apoptosis Apoptosis This compound->Apoptosis Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Decreased Proliferation Decreased Proliferation NF-κB->Decreased Proliferation Promotes (Inhibited) STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 (dimer) STAT3->p-STAT3 p-STAT3->Decreased Proliferation Promotes (Inhibited)

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflows

Cytotoxicity_Workflow cluster_0 Initial Assessment cluster_1 Mechanism of Action Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with this compound Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining for Cell Cycle Treatment->Cell_Cycle_Assay Western_Blot Western Blot for Key Proteins Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting Guides

Troubleshooting Cell Viability Assays (e.g., MTT)
Problem Possible Cause Solution
High Background Signal Contamination of media or reagents.Use fresh, sterile reagents. Consider using phenol (B47542) red-free medium during the assay.
Direct reduction of MTT by this compound.Run a cell-free control with this compound and MTT to check for direct chemical reaction.
Low Signal/Absorbance Insufficient cell number.Optimize cell seeding density.
Cells are not metabolically active.Ensure cells are healthy and in the logarithmic growth phase.
Inconsistent IC50 Values Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding.
Fluctuation in incubation times.Standardize all incubation periods.
Compound precipitation at high concentrations.Visually inspect for precipitation and consider using a different solvent or lower concentrations.
Troubleshooting Apoptosis Assays (Annexin V/PI)
Problem Possible Cause Solution
High percentage of necrotic cells (PI positive) in control Harsh cell handling (e.g., over-trypsinization, vigorous vortexing).Handle cells gently. Use a non-enzymatic cell dissociation solution if necessary.
No significant increase in apoptotic cells after treatment Sub-optimal drug concentration or incubation time.Perform a dose-response and time-course experiment to find the optimal conditions.
Cell line is resistant to this compound-induced apoptosis.Confirm with a positive control for apoptosis induction.
Unexpected results in flow cytometry Incorrect compensation settings.Use single-color controls to set compensation correctly.
Cell debris and aggregates.Gate out debris based on forward and side scatter. Filter cell suspension if necessary.
Troubleshooting Western Blot for Apoptosis Markers
Problem Possible Cause Solution
Weak or no signal for cleaved caspases Low protein concentration.Load more protein onto the gel.
Inappropriate timing of sample collection.Apoptosis is a dynamic process; perform a time-course experiment to capture peak caspase cleavage.
Antibody issue.Use a fresh antibody and optimize the dilution. Include a positive control.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration is too high.Titrate the primary and secondary antibodies to find the optimal concentration.
Non-specific bands Antibody cross-reactivity.Use a more specific antibody.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.

References

How to minimize off-target effects of Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of Isophysalin G in your experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity unrelated to the on-target effect, and a lack of translatability from preclinical models to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.

Q2: What are the known or predicted signaling pathways affected by this compound that could contribute to off-target effects?

A2: Physalins, the class of compounds this compound belongs to, are known to modulate several signaling pathways. The primary intended effects of many physalins are linked to the inhibition of the NF-κB and Hedgehog signaling pathways. However, due to their steroidal structure, there is a potential for off-target interactions with other steroid-binding proteins or kinases.

Q3: What initial steps can I take to proactively minimize off-target effects in my experimental design with this compound?

A3: To proactively minimize off-target effects, you should:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]

  • Employ Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Select Appropriate Cell Lines: Use cell lines where the expression level of the intended target is well-characterized.

Troubleshooting Guide

Problem: I'm observing high cytotoxicity in my cell line, even at low concentrations of this compound.

Possible Cause Suggested Solution
Off-target toxicity The observed cytotoxicity may be due to this compound binding to essential cellular proteins other than the intended target.
1. Perform a Cellular Thermal Shift Assay (CETSA): Confirm that this compound is engaging the intended target at the concentrations used in your assay. (See Protocol 1)
2. Conduct a Kinase Profile: Screen this compound against a panel of kinases to identify potential off-target kinase interactions that could lead to toxicity. (See Protocol 2)
3. Use a Rescue Experiment: If the on-target mechanism is known, try to rescue the phenotype by overexpressing a downstream effector or a drug-resistant mutant of the target.
Cell line sensitivity Different cell lines can have varying sensitivities to cytotoxic agents due to differences in gene expression and metabolic activity.
1. Test a Panel of Cell Lines: Compare the cytotoxicity of this compound across a range of cell lines, including non-cancerous cell lines, to determine a therapeutic window. (See Table 1)
2. Characterize Target Expression: Confirm the expression level of the intended target in your cell line of choice.

Problem: The phenotype I observe with this compound is inconsistent with genetic knockdown (siRNA/CRISPR) of the intended target.

Possible Cause Suggested Solution
Off-target effect is dominant The observed phenotype may be primarily driven by an off-target interaction of this compound.
1. Orthogonal Pharmacological Validation: Use a structurally different inhibitor of the same target. If the phenotype is not replicated, it suggests the original observation was due to an off-target effect.
2. Target Deconvolution Studies: Employ chemical proteomics approaches to identify the proteins that this compound binds to in your cellular model.
Incomplete knockdown or compensation The genetic knockdown may not be efficient enough, or the cell may be compensating for the loss of the target protein.
1. Verify Knockdown Efficiency: Confirm the degree of target protein reduction by Western blot or qPCR.
2. Use Multiple siRNAs or CRISPR guides: Ensure the phenotype is consistent across different knockdown reagents targeting the same gene.

Data Presentation

Table 1: Comparative Cytotoxicity of Physalins in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Physalin FHL-60Human promyelocytic leukemia< 5[2]
Physalin GHL-60Human promyelocytic leukemia< 5[2]
Physalin HHL-60Human promyelocytic leukemia< 5[2]
Physalin FSMMC-7721Human hepatoma< 5[2]
Physalin GSMMC-7721Human hepatoma> 5[2]
Physalin HSMMC-7721Human hepatoma< 5[2]
Physalin FA-549Human lung carcinoma< 5[2]
Physalin GA-549Human lung carcinoma> 5[2]
Physalin HA-549Human lung carcinoma< 5[2]
Physalin FMCF-7Human breast adenocarcinoma< 5[2]
Physalin GMCF-7Human breast adenocarcinoma> 5[2]
Physalin HMCF-7Human breast adenocarcinoma> 5[2]
Physalin FSW-480Human colon adenocarcinoma< 5[2]
Physalin GSW-480Human colon adenocarcinoma> 5[2]
Physalin HSW-480Human colon adenocarcinoma< 5[2]
Physalin BPC-3, MCF-7, NCI-H460, SF-268Various cancerSelective cytotoxicity[2]
Physalin DPC-3, MCF-7, NCI-H460, SF-268Various cancerSelective cytotoxicity[2]
Physalin FPC-3, MCF-7, NCI-H460, SF-268Various cancerSelective cytotoxicity[2]
Physalin HPC-3, MCF-7, NCI-H460, SF-268Various cancerSelective cytotoxicity[2]
Isophysalin BPC-3, MCF-7, NCI-H460, SF-268Various cancerSelective cytotoxicity[2]

Note: Data for this compound is limited. Researchers should perform their own dose-response experiments in their cell lines of interest.

Mandatory Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Target Engagement & Selectivity cluster_3 Genetic Validation cluster_4 Conclusion Problem Inconsistent Results or High Cytotoxicity with This compound Concentration Optimize Concentration (Dose-Response) Problem->Concentration Controls Use Inactive Analogs (Negative Control) Problem->Controls CETSA Cellular Thermal Shift Assay (CETSA) Concentration->CETSA Controls->CETSA KinomeScan Kinase Profiling CETSA->KinomeScan Knockdown siRNA/CRISPR Knockdown of Target CETSA->Knockdown OffTarget Off-Target Effect Likely KinomeScan->OffTarget Rescue Rescue Experiment Knockdown->Rescue OnTarget On-Target Effect Confirmed Knockdown->OnTarget Phenotype Matches Knockdown->OffTarget Phenotype Differs Rescue->OnTarget

Troubleshooting workflow for this compound off-target effects.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB IkB->IkB_NFkB degradation NFkB->IkB_NFkB IsophysalinG This compound IsophysalinG->IKK inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription activates IkB_NFkB->IKK bound to IkB_NFkB->NFkB_nuc translocation

Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Hedgehog_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO Hh->SMO activates (relieves inhibition) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits processing to repressor form GLI_nuc GLI (activator) GLI->GLI_nuc translocation IsophysalinG This compound IsophysalinG->GLI_nuc may inhibit DNA DNA GLI_nuc->DNA binds Transcription Target Gene Expression DNA->Transcription

Simplified Hedgehog signaling pathway and potential inhibition by this compound.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its intended target protein in a cellular context.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody against the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • SDS-PAGE and Western blot reagents

Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at the desired concentration (and a vehicle control with DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific to the target protein.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Plot the normalized band intensities against the temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][3]

Protocol 2: In Vitro Kinase Assay for Off-Target Identification

Objective: To determine if this compound inhibits the activity of a panel of kinases, identifying potential off-targets.

Principle: Kinase activity is measured by the amount of ATP consumed or the amount of phosphorylated substrate produced. Inhibition is quantified by the reduction in kinase activity in the presence of the inhibitor.

Materials:

  • This compound

  • A panel of purified, active kinases

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the kinase assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the assay buffer at the recommended concentrations.

  • Assay Procedure (example using ADP-Glo™):

    • Add the this compound dilutions to the wells of a microplate.

    • Add the kinase solution to the wells and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at the recommended temperature and time for the kinase reaction.

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and measuring luminescence.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase at each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value for each inhibited kinase.

Protocol 3: NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Principle: This assay uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in reporter gene expression.

Materials:

  • NF-κB reporter cell line (e.g., HEK293T-NF-κB-luc)

  • This compound

  • An NF-κB activator (e.g., TNF-α)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding:

    • Plate the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Pathway Activation:

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) at a pre-determined optimal concentration.

    • Include control wells with no stimulation and wells with stimulation but no inhibitor.

  • Incubation:

    • Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary.

    • Calculate the percent inhibition of NF-κB activity at each concentration of this compound.

    • Determine the IC50 value for this compound's inhibition of the NF-κB pathway.[4][5]

Protocol 4: Hedgehog (GLI) Reporter Assay

Objective: To quantify the inhibitory effect of this compound on the Hedgehog signaling pathway.

Principle: This assay utilizes a cell line containing a reporter gene (e.g., luciferase) driven by a promoter with GLI-binding sites. Inhibition of the Hedgehog pathway leads to a decrease in GLI-mediated transcription and thus a reduction in the reporter signal.

Materials:

  • Hedgehog/GLI reporter cell line (e.g., NIH3T3-Gli-luc)

  • This compound

  • A Hedgehog pathway activator (e.g., Shh ligand or a Smoothened agonist like SAG)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding:

    • Plate the GLI reporter cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound.

  • Pathway Activation:

    • Activate the Hedgehog pathway by adding Shh ligand or SAG to the wells.

    • Include appropriate controls (unstimulated, stimulated without inhibitor).

  • Incubation:

    • Incubate the plate for a sufficient time for reporter gene expression (typically 24-48 hours).

  • Luciferase Assay:

    • Perform the luciferase assay as described in Protocol 3.

  • Data Analysis:

    • Analyze the data as described for the NF-κB reporter assay to determine the IC50 of this compound for the Hedgehog pathway.[6][7]

References

Technical Support Center: Isophysalin G Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experiments involving Isophysalin G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a seco-steroid isolated from plants of the Physalis genus.[1] It has demonstrated several biological activities, including anti-inflammatory, immunosuppressive, and antinociceptive properties.[2][3]

Q2: What are the most common sources of variability in this compound experiments?

Variability in experiments with this compound, a natural product, can arise from several factors:

  • Purity of the compound: Impurities can lead to off-target effects and inconsistent results.

  • Solubility and stability: this compound's solubility and stability can be affected by the solvent, pH, and temperature, leading to variations in effective concentration.

  • Assay interference: As a natural product, this compound may interfere with certain assay components or detection methods, leading to false positives or negatives.[4][5]

  • Cell culture conditions: Variations in cell passage number, density, and media composition can influence cellular responses to this compound.

Q3: How should I store this compound to ensure its stability?

While specific stability data for this compound is limited, studies on similar physalins suggest that they are more stable in acidic conditions and can degrade at higher pH and temperatures. Therefore, it is recommended to store this compound solutions at low temperatures (e.g., -20°C or -80°C), protected from light, and in a suitable solvent. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, pyridine, and acetone. For cell-based assays, DMSO is a common choice for preparing stock solutions. It is crucial to use a final DMSO concentration in the culture medium that is non-toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guides

Issue 1: Inconsistent Anti-inflammatory Effects

Table 1: Troubleshooting Inconsistent Anti-inflammatory Effects of this compound

Potential Cause Recommended Action
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions. Physalins are known to be more stable at acidic pH.
Variable Effective Concentration Ensure complete solubilization of this compound in the stock solution. Visually inspect for any precipitation before diluting into culture media. Perform a dose-response curve in every experiment to account for minor variations.
Cellular Response Variability Use cells within a consistent and low passage number range. Seed cells at a consistent density for each experiment. Ensure uniform cell distribution in culture plates by gentle swirling.
Assay Interference If using colorimetric or fluorometric assays, run a control with this compound alone (no cells) to check for direct interference with the assay reagents or readout.
Issue 2: High Variability in Cell Viability/Proliferation Assays

Table 2: Troubleshooting High Variability in Cell Viability/Proliferation Assays with this compound

Potential Cause Recommended Action
Incomplete Dissolution After diluting the DMSO stock in aqueous media, vortex or pipette vigorously to ensure proper mixing and prevent precipitation.
Cytotoxicity of Solvent Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your cell line.
Uneven Cell Seeding After seeding, allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell settling.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.
Natural Product Interference Some natural products can interfere with metabolic assays (e.g., MTT, XTT). Consider using a direct cell counting method (e.g., trypan blue exclusion) or a non-enzymatic viability assay to validate your results.
Issue 3: Poor Reproducibility in Mammosphere or Colony Formation Assays

Table 3: Troubleshooting Mammosphere and Colony Formation Assays with this compound

Potential Cause Recommended Action
Inconsistent Single-Cell Suspension Ensure a true single-cell suspension is achieved before seeding by gentle pipetting or passing through a cell strainer. Clumps of cells can lead to overestimated sphere or colony formation.
Suboptimal Seeding Density Titrate the cell seeding density to find the optimal number that allows for the formation of distinct, countable spheres or colonies without overcrowding.
Variability in Semi-Solid Media Ensure the temperature of the agar (B569324) or Matrigel is appropriate to avoid premature solidification or cell damage. Mix the cells and media gently but thoroughly for uniform distribution.
Compound Stability in Long-Term Cultures For long-term assays, consider replenishing the media with fresh this compound at regular intervals to maintain a consistent concentration, as the compound may degrade over time.

Experimental Protocols

Protocol 1: Lymphocyte Proliferation Assay

This protocol is adapted for assessing the immunosuppressive effects of this compound.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with HBSS and resuspend in complete RPMI-1640 medium.

  • Cell Seeding: Adjust the cell concentration and seed 100,000 cells per well in a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound in complete RPMI-1640. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 44-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of detergent solution to each well to solubilize the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Table 4: Reported Effective Concentrations of this compound

Assay Cell Type/Model Effective Concentration/Dosage Reference
Lymphocyte ProliferationConcanavalin A-stimulated lymphocytes< 5 µg/mL
Anti-inflammatoryMouse model of endotoxic shock0.5 or 1 mg/kg
Protocol 2: Mammosphere Formation Assay

This protocol is designed to assess the effect of this compound on cancer stem-like cells.

  • Plate Coating: Coat the wells of a 6-well plate with a non-adherent polymer to prevent cell attachment.

  • Cell Preparation: Harvest and count cells. Prepare a single-cell suspension.

  • Cell Seeding: Seed cells at a low density (e.g., 500-4000 cells/cm²) in a serum-free mammosphere culture medium.

  • Treatment: Add this compound at various concentrations to the wells.

  • Incubation: Incubate the plates for 5-10 days without disturbing them.

  • Quantification: Count the number of mammospheres (typically >40 µm in diameter) in each well using a microscope. Calculate the mammosphere forming efficiency (MFE).

Protocol 3: Colony Formation Assay

This assay evaluates the long-term effect of this compound on cell proliferation and survival.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with different concentrations of this compound.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium with fresh this compound every 2-3 days.

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution like paraformaldehyde.

    • Stain the colonies with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Mandatory Visualizations

Signaling Pathway Diagrams

Based on studies of the related compound Isophysalin A, this compound may exert its effects through the STAT3 and IL-6 signaling pathways.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Isophysalin_G This compound STAT3 STAT3 Isophysalin_G->STAT3 Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Gene_Expression Target Gene Expression (e.g., proliferation, survival) pSTAT3_dimer->Gene_Expression Binds to DNA

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

IL6_Signaling_Pathway Isophysalin_G This compound IL6 IL-6 Isophysalin_G->IL6 Inhibition of Production IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Downstream_Effects Pro-inflammatory Gene Expression pSTAT3->Downstream_Effects Nuclear Translocation Experimental_Workflow Start Start: This compound Stock Preparation Purity Purity Check (e.g., HPLC) Start->Purity Solubility Solubility Test in Vehicle Purity->Solubility Cell_Culture Cell Culture (Consistent Passage #) Solubility->Cell_Culture Assay Perform Assay (e.g., Viability, Apoptosis) Cell_Culture->Assay Data_Analysis Data Analysis Assay->Data_Analysis Troubleshooting Troubleshoot (Consult Guide) Data_Analysis->Troubleshooting Inconsistent Data End End: Reproducible Results Data_Analysis->End Consistent Data Troubleshooting->Assay

References

Technical Support Center: Isophysalin G Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of artifacts during the purification of Isophysalin G.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed during this compound purification?

A1: During the purification of this compound and related withanolides, several types of artifacts can form. These are often products of reactions involving labile functional groups present in the parent molecule. Common artifacts include:

  • Solvent Adducts: Alcohols used as solvents can react with the physalin structure. For instance, methoxy (B1213986) derivatives have been identified as artifacts when using methanol (B129727) during extraction and isolation.[1][2]

  • Epoxide Ring-Opening Products: Physalins often contain epoxide rings that are susceptible to opening under acidic conditions. This can lead to the formation of chlorohydrins if chlorinated solvents are used or diols in the presence of water.[3]

  • Hydrolysis Products: The ester linkages in the δ-lactone ring of physalins can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened and potentially rearranged structures.

  • Degradation from Light or Heat: Exposure to UV light or high temperatures can cause degradation of physalins, leading to a complex mixture of unidentified products.[4]

Q2: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be artifacts?

A2: Yes, unexpected peaks are a strong indication of artifact formation. To confirm if a peak is an artifact, you can:

  • Re-analyze the crude extract: Compare the chromatogram of your purified fraction to that of the initial crude extract. Peaks present in the purified fraction but absent or in very low abundance in the crude extract are likely artifacts.

  • Modify your purification protocol: Change a single parameter in your purification workflow (e.g., use a different solvent, adjust the pH, or protect from light) and observe if the unexpected peak diminishes or disappears.

  • Conduct stability studies: Subject a small amount of purified this compound to the conditions of your purification steps (e.g., dissolve in the solvent and let it stand for the duration of the chromatography run) and analyze the sample for the appearance of the unknown peak.

Q3: Can the biological activity of my purified this compound be affected by artifact formation?

A3: Absolutely. The formation of artifacts inherently means a reduction in the yield of your target compound, this compound. Furthermore, the artifacts themselves may have different or no biological activity. In some cases, artifacts could even exhibit toxicity, which can confound your experimental results. Therefore, minimizing artifact formation is crucial for obtaining accurate and reproducible biological data.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of new, more polar compounds in chromatograms. Hydrolysis of lactone ring or opening of epoxide rings. - Avoid strongly acidic or basic conditions during extraction and chromatography. - Use buffered mobile phases for chromatography, maintaining a pH between 4 and 7.[4] - If using silica (B1680970) gel chromatography, consider using neutral or deactivated silica.
Appearance of new, less polar compounds in chromatograms. Formation of solvent adducts (e.g., methoxy derivatives). - Avoid using reactive solvents like methanol if possible. Consider less reactive alternatives like ethanol (B145695) or isopropanol (B130326) for extraction, or use a different chromatographic technique. - If methanol is necessary, minimize the exposure time and temperature. - Use techniques like counter-current chromatography (CPC) that minimize interaction with solid stationary phases.
Broad peaks or a smear in the chromatogram, with loss of total yield. General degradation of the compound. - Protect all solutions and fractions from direct light by using amber vials or covering glassware with aluminum foil. - Avoid excessive heat. Perform extractions and chromatography at room temperature or below if the compound is known to be thermally labile. Studies on related extracts show significant degradation at 100°C.[4] - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Formation of chlorinated artifacts. Reaction with chlorinated solvents (e.g., dichloromethane (B109758), chloroform). - The use of chlorinated solvents in the presence of acidic conditions can lead to the formation of chlorohydrin artifacts from epoxide moieties.[3] - If possible, replace chlorinated solvents with other solvents like ethyl acetate (B1210297), acetone, or toluene, depending on the chromatographic step.

Experimental Protocols

Protocol 1: General Extraction and Initial Purification
  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with 95% ethanol at room temperature with occasional stirring for 24 hours. Using ethanol instead of methanol can reduce the formation of methoxy artifacts.

    • Filter the extract and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This compound is expected to be in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction under reduced pressure.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pre-treat the silica gel with the initial mobile phase to ensure neutrality.

    • Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • This step is effective for removing pigments and other high molecular weight impurities.

    • Use methanol or a mixture of dichloromethane and methanol as the mobile phase. Be mindful of the potential for methanol-related artifacts and minimize contact time.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Use a reversed-phase C18 column.

    • A typical mobile phase is a gradient of acetonitrile (B52724) and water.

    • Buffer the mobile phase to a slightly acidic or neutral pH (e.g., with 0.1% formic acid or ammonium (B1175870) acetate) to prevent on-column degradation.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for identifying and mitigating artifact formation during this compound purification.

Artifact_Troubleshooting Troubleshooting Workflow for this compound Purification cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification start Start Purification unexpected_peaks Unexpected Peaks in Chromatography? start->unexpected_peaks low_yield Low Yield or Loss of Activity? start->low_yield analyze_crude Analyze Crude Extract vs. Purified Fractions unexpected_peaks->analyze_crude stability_test Conduct Stability Tests (Solvent, pH, Light, Temp) low_yield->stability_test change_solvent Change Solvent System (e.g., avoid MeOH, CHCl3) analyze_crude->change_solvent adjust_ph Adjust pH (Buffer mobile phase to pH 4-7) analyze_crude->adjust_ph protect_from_light Protect from Light (Use amber vials) stability_test->protect_from_light control_temp Control Temperature (Work at RT or below) stability_test->control_temp re_purify Re-purify with Modified Protocol change_solvent->re_purify adjust_ph->re_purify protect_from_light->re_purify control_temp->re_purify analyze_final Analyze Final Product (Purity, Identity, Activity) re_purify->analyze_final success Successful Purification (Artifacts Minimized) analyze_final->success

References

Validation & Comparative

Validating the Molecular Targets of Isophysalin G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophysalin G, a seco-steroid isolated from plants of the Physalis genus, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. Understanding the precise molecular targets of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the experimental validation of its putative molecular targets, comparing its performance with alternative compounds and detailing the experimental methodologies.

Key Putative Molecular Targets and Signaling Pathways

Current research suggests that the biological effects of this compound and related physalins are mediated through the modulation of key signaling pathways involved in inflammation and cancer:

  • NF-κB Signaling Pathway: A central regulator of inflammation, immunity, and cell survival.

  • STAT3 Signaling Pathway: A critical mediator of cytokine signaling, involved in cell proliferation, differentiation, and apoptosis.

  • Glucocorticoid Receptor (GR) Signaling: Plays a vital role in the endocrine system's response to stress and inflammation.

This guide will delve into the validation of this compound's interaction with these pathways and their core components.

Comparative Analysis of Inhibitory Activity

To provide a clear comparison of this compound's potency, the following tables summarize its inhibitory activity against key molecular targets alongside well-established alternative inhibitors. It is important to note that direct quantitative data for this compound is emerging, and in some cases, data from the closely related Isophysalin A is used as a proxy, which will be explicitly mentioned.

Table 1: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Its inhibition is a key strategy for many anti-inflammatory drugs. This compound is hypothesized to inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.

CompoundTargetAssay TypeIC50 / ActivityCitation
Isophysalin A IKKβIn vitro kinase assayData not available, but shown to target multiple cysteine residues on IKKβ
This compound NF-κB activityNF-κB Luciferase Reporter AssayDose-dependent inhibition observed
Parthenolide (B1678480)IKKβIn vitro kinase assay~5 µM[1]
BAY 11-7082IKKβ (irreversible)Inhibition of IκBα phosphorylation10 µM[2][3][4]

Note: The direct IC50 of this compound on IKKβ is not yet reported. Parthenolide and BAY 11-7082 are well-characterized IKKβ inhibitors included for comparison.

Table 2: Inhibition of the STAT3 Signaling Pathway

The STAT3 pathway is frequently hyperactivated in various cancers, making it an attractive target for anticancer drug development. Isophysalin A has been shown to inhibit STAT3 phosphorylation and nuclear translocation.

CompoundTargetAssay TypeIC50 / ActivityCitation
Isophysalin A STAT3 PhosphorylationWestern BlotSignificant reduction at 150 µM
This compound STAT3 activityNot yet reported-
StatticSTAT3 SH2 domainCell-free binding assay5.1 µM

Note: The effect of this compound on STAT3 signaling is inferred from studies on Isophysalin A. Stattic is a widely used selective STAT3 inhibitor.

Table 3: Glucocorticoid Receptor (GR) Binding Affinity

Some physalins are suggested to exert their anti-inflammatory effects through interaction with the glucocorticoid receptor. This would classify them as potential GR agonists.

CompoundTargetAssay TypeKd / ActivityCitation
Physalins (general) Glucocorticoid ReceptorReceptor binding/reporter assaysEffects reversed by GR antagonist RU486
This compound Glucocorticoid ReceptorNot yet reported-
DexamethasoneGlucocorticoid ReceptorRadioligand binding assay~5.7 - 6.7 nM

Note: The direct binding affinity (Kd) of this compound to the glucocorticoid receptor has not been determined. Dexamethasone is a potent synthetic glucocorticoid used as a standard for GR binding.

Experimental Protocols for Target Validation

The validation of a compound's molecular target relies on a series of robust experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and to assess the inhibitory effect of a compound.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements is introduced into cells. Upon activation, NF-κB binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity.

Protocol:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a control inhibitor. Pre-incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

IKKβ Kinase Assay

This in vitro assay directly measures the enzymatic activity of IKKβ and the inhibitory effect of a compound.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the IKKβ enzyme. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant IKKβ enzyme, a specific IKKβ substrate (e.g., a peptide derived from IκBα), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known IKKβ inhibitor to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the kinase activity. This can be done by:

    • Phosphorylation Detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.

    • ADP Detection: Using a commercial kit (e.g., ADP-Glo™) that converts the ADP produced into a luminescent signal.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of IKKβ activity against the inhibitor concentration.

STAT3 Phosphorylation Western Blot

This method is used to detect the phosphorylation status of STAT3 in cells, which is a hallmark of its activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and treat them with different concentrations of this compound or a control inhibitor for a specified time. Stimulate with a STAT3 activator (e.g., IL-6) if necessary.

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., anti-p-STAT3 Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal.

Glucocorticoid Receptor (GR) Binding Assay

This assay measures the ability of a compound to bind to the glucocorticoid receptor.

Principle: A competitive binding assay is performed where the test compound (this compound) competes with a radiolabeled or fluorescently labeled glucocorticoid ligand (e.g., ³H-dexamethasone or a fluorescent probe) for binding to the GR.

Protocol:

  • Receptor Preparation: Prepare a source of GR, such as a cytosolic fraction from cells or tissues expressing the receptor, or purified recombinant GR.

  • Competition Reaction: In a multi-well plate, incubate the GR preparation with a fixed concentration of the labeled ligand and a range of concentrations of the unlabeled test compound (this compound) or a known GR ligand (e.g., dexamethasone).

  • Equilibrium and Separation: Allow the binding to reach equilibrium. Separate the bound from the unbound labeled ligand. For radioligand binding, this is often done by filtration through a glass fiber filter that retains the receptor-ligand complex. For fluorescence-based assays, the change in fluorescence polarization upon binding is measured directly.

  • Quantification:

    • Radioligand: Measure the radioactivity on the filters using a scintillation counter.

    • Fluorescent Ligand: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound. Determine the IC50 value, which can be used to calculate the binding affinity (Ki).

Visualizing the Molecular Landscape

To better understand the complex interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways and Experimental Workflows

Isophysalin_G_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_GR Glucocorticoid Receptor Pathway IKKβ IKKβ IκBα IκBα IKKβ->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Nucleus->Gene Transcription activates Nucleus->Gene Transcription regulates This compound This compound This compound->IKKβ inhibits Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes STAT3 Dimer->Nucleus translocates Isophysalin G_STAT3 This compound Isophysalin G_STAT3->STAT3 inhibits phosphorylation Isophysalin G_GR This compound GR GR Isophysalin G_GR->GR binds/activates GR->Nucleus translocates

Caption: Putative signaling pathways modulated by this compound.

Target_Validation_Workflow Hypothesized Target Hypothesized Target In vitro Assay In vitro Assay Hypothesized Target->In vitro Assay Enzymatic Assay Cell-based Assay Cell-based Assay Hypothesized Target->Cell-based Assay Reporter Assay, Western Blot Direct Binding Assay Direct Binding Assay Hypothesized Target->Direct Binding Assay CETSA, Pulldown Quantitative Data (IC50, Kd) Quantitative Data (IC50, Kd) In vitro Assay->Quantitative Data (IC50, Kd) Cell-based Assay->Quantitative Data (IC50, Kd) Direct Binding Assay->Quantitative Data (IC50, Kd) Validated Target Validated Target Quantitative Data (IC50, Kd)->Validated Target

Caption: General workflow for molecular target validation.

Conclusion

The available evidence strongly suggests that this compound, similar to other physalins, exerts its biological effects through the modulation of the NF-κB and STAT3 signaling pathways. There is also a potential for interaction with the glucocorticoid receptor. While direct quantitative validation for this compound is still an active area of research, the data from closely related compounds like Isophysalin A provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to further validate and characterize the molecular targets of this compound, paving the way for its potential therapeutic applications.

References

Unraveling the In Vivo Action of Isophysalin G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of Isophysalin G, a naturally occurring seco-steroid with promising anti-inflammatory and anticancer properties. Due to the limited specific in vivo mechanistic data for this compound, this guide draws comparisons with other well-studied physalins to provide a broader context for its potential mechanisms and to highlight areas for future research.

Comparative Analysis of In Vivo Efficacy

While in vivo studies specifically elucidating the mechanism of this compound are not extensively available, its biological activities can be contextualized by examining related physalins. The following table summarizes key in vivo findings for this compound and other relevant physalins.

CompoundTherapeutic AreaAnimal ModelKey In Vivo FindingsPutative Mechanism of ActionCitation
This compound Anti-inflammatoryMouse model of endotoxic shockProtected against lethal dose of LPS; Decreased TNF production.Inhibition of pro-inflammatory cytokine production.[1]
This compound Anti-inflammatoryATP-induced paw edema in miceIn contrast to Physalin D, did not show potent inhibition.Mechanism may differ from P2X7 receptor antagonism.[2]
Physalin A AnticancerXenograft tumor-bearing miceInhibited tumor growth.Downregulation of β-catenin.[3]
Physalin B & D AnticancerMice bearing sarcoma 180 tumor cellsInhibited tumor proliferation.Reduction of Ki67 staining.[3][4]
Physalin F Anti-leishmanialBALB/c mice with Leishmania amazonensisReduced lesion size and parasite load.Immunomodulatory and antileishmanial activities.
Physalin D Anti-inflammatoryATP-induced paw edema in micePotently inhibited paw edema.P2X7 receptor antagonist.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key in vivo experiments cited in the study of physalins.

Endotoxic Shock Model (for Anti-inflammatory Activity)
  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Induction of Endotoxemia: Mice are intraperitoneally (i.p.) injected with a lethal dose of lipopolysaccharide (LPS) from E. coli.

  • Drug Administration: this compound (or other physalins) is administered, typically i.p. or orally, at a specified time before or after the LPS challenge. Doses can range from 0.5 to 20 mg/kg.

  • Outcome Measures: Survival rates are monitored over a set period (e.g., 48 hours). Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA at specific time points post-LPS injection.

Xenograft Tumor Model (for Anticancer Activity)
  • Cell Lines: Human cancer cell lines (e.g., colorectal, breast) are cultured.

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound (e.g., Physalin A) is administered daily via a suitable route (e.g., oral gavage, i.p. injection).

  • Outcome Measures: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., Ki67 staining for proliferation) and molecular analysis (e.g., Western blot for protein expression).

Visualizing the Molecular Pathways

Understanding the signaling pathways affected by this compound and its analogs is key to deciphering their mechanism of action. The following diagrams, generated using Graphviz, illustrate the putative signaling cascades.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription IsophysalinG This compound IsophysalinG->NFkB inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression PhysalinA Physalin A PhysalinA->bCatenin promotes degradation

Caption: Anticancer mechanism of Physalin A via β-catenin pathway.

G cluster_workflow In Vivo Anticancer Study Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with This compound / Vehicle randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint analysis Histological & Molecular Analysis endpoint->analysis

Caption: Experimental workflow for in vivo anticancer evaluation.

Conclusion and Future Directions

The available evidence suggests that this compound possesses in vivo anti-inflammatory and potential anticancer activities. However, a comprehensive understanding of its precise mechanism of action requires further dedicated in vivo studies. Future research should focus on:

  • Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, excretion, and safety profile of this compound in relevant animal models.

  • Target Identification and Validation: Utilizing techniques such as proteomics and transcriptomics on tissues from this compound-treated animals to identify its direct molecular targets.

  • Comparative Mechanistic Studies: Directly comparing the in vivo effects of this compound with other physalins in the same experimental models to dissect their unique and overlapping mechanisms.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

Unveiling the Bioactivity of Isophysalin G: A Comparative Guide to Structure-Activity Relationships within the Physalin Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Isophysalin G and its structural analogs within the physalin family. By examining their structure-activity relationships, this document aims to shed light on the therapeutic potential of these natural compounds.

Isophysalins, a class of steroidal lactones derived from plants of the Physalis genus, have garnered significant attention for their diverse pharmacological properties. Among them, this compound has demonstrated notable anti-inflammatory and antimalarial activities. Due to a lack of extensive direct research on this compound's structure-activity relationship (SAR), this guide will compare its bioactivity with other well-studied physalins, such as Physalin A, B, D, and F, to infer key structural determinants for their biological effects.

Comparative Biological Activity of this compound and Other Physalins

The biological activities of physalins are diverse, with subtle structural modifications leading to significant changes in their potency and selectivity. The following tables summarize the available quantitative data for the anti-inflammatory, cytotoxic, and antimalarial activities of this compound and its congeners.

Anti-Inflammatory Activity

The anti-inflammatory effects of physalins are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 (µM) for NO InhibitionReference
This compoundRAW 264.7Data not available
Physalin ARAW 264.7~20 µM (Significant inhibition)[1]
Physalin ORAW 264.7~20 µM (Significant inhibition)[1]
Physalin LRAW 264.7~20 µM (Significant inhibition)[1]
Cytotoxic and Antiproliferative Activity

The cytotoxic and antiproliferative activities of physalins have been evaluated against various cancer cell lines.

CompoundCell LineActivityIC50 (µM)Reference
This compound-Data not available-
Physalin BCORL23 (Lung Carcinoma)Cytotoxic0.4 - 1.92[2]
MCF-7 (Breast Cancer)Cytotoxic0.4 - 1.92[2]
Physalin FCORL23 (Lung Carcinoma)Cytotoxic0.4 - 1.92[2]
MCF-7 (Breast Cancer)Cytotoxic0.4 - 1.92[2]
Physalin BHL-60, MOLT-3, A549, HeLa, HuCCA-1, HepG2, MDA-MB-231, T4D-7, S102Antiproliferative0.38 - 29.71[2]
Physalin FHL-60, MOLT-3, A549, HeLa, HuCCA-1, HepG2, MDA-MB-231, T4D-7, S102Antiproliferative0.38 - 29.71[2]
Antimalarial Activity

Several physalins have been tested for their in vitro activity against Plasmodium falciparum.

CompoundStrainIC50 (µM)Reference
This compound P. falciparum55 [3]
Physalin BP. falciparum2.2[3]
Physalin DP. falciparum3.5[3]
Physalin FP. falciparum2.2[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity and Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Physalin compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the physalin compounds and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-Inflammatory Activity Assessment (Nitric Oxide Assay)

The Griess assay is used to measure nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Physalin compounds

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of physalin compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

The biological effects of physalins are mediated through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory mechanisms of physalins on the NF-κB and STAT3 pathways, as well as a general workflow for evaluating their bioactivity.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Activation Physalins Physalins Physalins->IKK Inhibition

Figure 1. Mechanism of NF-κB Inhibition by Physalins.

STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Activation Physalin_A Physalin A Physalin_A->JAK Inhibition

Figure 2. Mechanism of STAT3 Signaling Inhibition by Physalin A.

Bioactivity_Workflow Start This compound & Analogs Cell_Culture Cell Culture (Cancer Lines, Macrophages) Start->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assay (NO/Griess) Treatment->Anti_Inflammatory Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Figure 3. General Experimental Workflow for Bioactivity Screening.

Inferred Structure-Activity Relationships

While a definitive SAR for this compound is yet to be established, comparisons with other physalins suggest key structural features that influence their biological activities:

  • The α,β-Unsaturated Ketone Moiety: The presence of an α,β-unsaturated ketone in the A ring of some physalins is crucial for their anti-inflammatory activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins like IKKβ.

  • Epoxide and Double Bonds: The epoxy group in physalin F and the double bond in physalin B are thought to contribute to their potent cytotoxic effects.[3]

  • Hydroxylation Patterns: The degree and position of hydroxylation on the steroid backbone significantly impact the bioactivity. For instance, the presence of hydroxyl groups at C-5 and C-6 appears to be important for the cytotoxic effects of some physalins.

  • Lactone Ring Modifications: The structure of the lactone ring and its substituents also plays a role in modulating the biological activity.

Conclusion

This compound, a member of the diverse physalin family, exhibits promising anti-inflammatory and antimalarial properties. Although direct SAR studies on this compound are limited, a comparative analysis with its structural analogs provides valuable insights into the key chemical features governing their bioactivities. The α,β-unsaturated ketone system, epoxide functionalities, and hydroxylation patterns appear to be critical determinants of their anti-inflammatory and cytotoxic potential. Further synthesis of this compound analogs and comprehensive biological evaluations are warranted to fully elucidate its SAR and explore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations.

References

Cross-Validation of Isophysalin G's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Isophysalin G's Performance in Preclinical Models

This compound, a member of the physalin family of steroidal lactones, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive cross-validation of the bioactivity of this compound and its closely related analogues across various in vitro and in vivo models. Due to the limited availability of specific quantitative data for this compound, this comparison leverages experimental data from well-studied physalins, such as Physalin A, B, and F, to provide a broader context for its potential efficacy. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Bioactivity

The biological activities of physalins, including their anti-inflammatory and cytotoxic effects, have been evaluated in numerous studies. The following tables summarize the available quantitative data to facilitate a clear comparison.

Table 1: Anti-Inflammatory Activity of Physalins

CompoundModel SystemAssayIC50 (µM)Reference
This compound Murine Macrophages (RAW 264.7)Nitric Oxide (NO) Production InhibitionData Not Available[1]
Physalin A Murine Macrophages (RAW 264.7)Nitric Oxide (NO) Production Inhibition~5.0[2]
Physalin B Murine Macrophages (RAW 264.7)Nitric Oxide (NO) Production InhibitionData Not Available
Physalin F Murine Macrophages (RAW 264.7)Nitric Oxide (NO) Production InhibitionData Not Available
Cajanin Murine Macrophages (RAW 264.7)Nitric Oxide (NO) Production Inhibition19.38 ± 0.05[3]
Cajanin Murine Macrophages (RAW 264.7)IL-6 Production Inhibition7.78 ± 0.04[3]
Cajanin Murine Macrophages (RAW 264.7)TNF-α Production Inhibition26.82 ± 0.11[3]

Note: While a study identified this compound as an inhibitor of NO production, a specific IC50 value was not provided. The data for Cajanin is included to provide a reference for a natural compound with quantified anti-inflammatory activity in a similar model.

Table 2: Cytotoxic Activity of Physalins against Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound VariousData Not Available
Physalin B MCF-7Breast AdenocarcinomaData Not Available
Physalin B HEPG2Hepatocellular CarcinomaData Not Available
Physalin B HCT116Colon CarcinomaData Not Available
Angulatin B Various Human Cancer Cell LinesVarious0.2-1.6 mg/mL (EC50)[4]
Compound 5 Human Blood Cells (in vitro)Anti-inflammatory (ROS inhibition)1.42 ± 0.1 µg/mL[5]
Ibuprofen (Standard Drug) Human Blood Cells (in vitro)Anti-inflammatory (ROS inhibition)11.2 ± 1.9 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments cited in the study of physalin bioactivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect specific proteins in a sample and is a common method to assess the activation of signaling pathways.

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, with or without a stimulant (e.g., LPS for inflammatory models). Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in this compound's bioactivity can aid in understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

G Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound cluster_0 Stimulus (LPS, etc.) Stimulus (LPS, etc.) Receptor Receptor Stimulus (LPS, etc.)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates This compound This compound This compound->IKK Complex inhibits

Caption: Proposed mechanism of NF-κB inhibition.

G Figure 2: Potential Modulation of the PI3K/Akt Signaling Pathway by this compound cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound (potential effect) This compound (potential effect) This compound (potential effect)->PI3K inhibits? This compound (potential effect)->Akt inhibits?

Caption: Potential modulation of the PI3K/Akt pathway.

G Figure 3: General Experimental Workflow for Bioactivity Assessment cluster_2 Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Bioactivity Assays Bioactivity Assays Compound Treatment->Bioactivity Assays Mechanism of Action Mechanism of Action Compound Treatment->Mechanism of Action Cytotoxicity (MTT) Cytotoxicity (MTT) Bioactivity Assays->Cytotoxicity (MTT) Anti-inflammatory (NO, Cytokines) Anti-inflammatory (NO, Cytokines) Bioactivity Assays->Anti-inflammatory (NO, Cytokines) Data Analysis Data Analysis Cytotoxicity (MTT)->Data Analysis Anti-inflammatory (NO, Cytokines)->Data Analysis Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Mechanism of Action->Western Blot (Signaling Pathways) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Mechanism of Action->Apoptosis Assay (Annexin V) Western Blot (Signaling Pathways)->Data Analysis Apoptosis Assay (Annexin V)->Data Analysis

Caption: General workflow for bioactivity assessment.

Conclusion

While direct and extensive experimental data for this compound is still emerging, the available information, in conjunction with data from closely related physalins, suggests a promising profile of anti-inflammatory and potential anticancer activities. The primary mechanism of action for the anti-inflammatory effects of physalins appears to be the inhibition of the NF-κB signaling pathway. The potential modulation of other critical pathways, such as the PI3K/Akt pathway, warrants further investigation to fully elucidate the anticancer mechanisms of this compound. This comparative guide highlights the need for further focused research to determine the specific potency and mechanisms of this compound in various disease models, which will be crucial for its potential development as a therapeutic agent.

References

A Comparative Analysis of Isophysalin G and Other Withanolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Bioactive Properties of Isophysalin G in Relation to Other Prominent Withanolides

For researchers and professionals in drug development, the vast family of withanolides presents a rich source of potentially therapeutic compounds. Among these, this compound, a member of the physalin subclass of withanolides, has garnered interest for its biological activities. This guide provides an objective comparison of this compound with other notable withanolides, supported by experimental data, to aid in the evaluation of its potential as a research tool or therapeutic lead.

I. Comparative Biological Activity: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other relevant withanolides. It is important to note that direct comparative studies involving this compound are limited, and therefore, data from different studies are presented. This may introduce variability, and the data should be interpreted with this in mind.

Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM)
CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MDA-MB-231 (Breast Cancer)
Isophysalin A *--351[1]
Physalin A ---
Physalin B 0.51--
Physalin D ---
Physalin F ---
Physalin G ---
Withaferin A -1.1 - 2.32.5 - 5

Note: Data for this compound was not available in the reviewed literature. Isophysalin A is a structurally similar compound often studied. Variations in IC₅₀ values for Withaferin A reflect results from different studies.

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ values in µM for NO Inhibition)
CompoundLPS-stimulated RAW 264.7 Macrophages
Isophysalin A Significant Inhibition (Qualitative)[2]
Physalin A Significant Inhibition (Qualitative)[2]
Physalin G Significant Inhibition (Qualitative)[2]
Physalin O Significant Inhibition (Qualitative)[2]
Withaferin A -

Note: Quantitative IC₅₀ values for nitric oxide (NO) inhibition by this compound were not found in the reviewed literature. The table indicates qualitative findings of significant inhibitory activity.

II. Mechanistic Insights: The NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and anticancer effects of many withanolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

The following diagram illustrates the general mechanism of NF-κB activation and its inhibition by withanolides.

NF_kB_Pathway General NF-κB Signaling Pathway and Inhibition by Withanolides cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor Binds to IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Degradation NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocates to Withanolides Withanolides (e.g., this compound) Withanolides->IKK_complex Inhibits DNA DNA NF_kB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

NF-κB pathway inhibition by withanolides.

Studies on various physalins, including those structurally related to this compound, have demonstrated their ability to inhibit the NF-κB pathway. For instance, Physalin A has been shown to inhibit IKKβ, a key component of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. While direct evidence for this compound's effect on this pathway is still emerging, its structural similarity to other NF-κB inhibiting physalins suggests a comparable mechanism of action.

III. Experimental Protocols

For researchers interested in conducting their own comparative studies, detailed methodologies for key assays are provided below.

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

References

A Comparative Analysis of Isophysalin G Analogs and Derivatives in Anti-inflammatory and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isophysalin G analogs and related physalins, focusing on their anti-inflammatory and cytotoxic properties. The information presented is collated from various experimental studies to offer an objective overview of their potential as therapeutic agents. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes the primary signaling pathway involved.

Comparative Biological Activity of Physalins

Physalins, including this compound and its analogs, have demonstrated significant potential in modulating inflammatory responses and exhibiting cytotoxicity against various cancer cell lines. Their primary mechanism of anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti-Inflammatory Activity

Table 1: Comparison of Anti-Inflammatory Activity of Selected Physalins

Compound/AnalogAssayCell LineIC50 (µM)Reference
Compound 15 (a physalin)NO Production InhibitionRAW 264.72.26 ± 0.12[3]
Withanolide 1NO Production InhibitionRAW 264.78.72[4]
Withanolide 8NO Production InhibitionRAW 264.723.28[4]
Withanolide 9NO Production InhibitionRAW 264.715.46
Withanolide 10NO Production InhibitionRAW 264.710.25

Note: Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Cytotoxic Activity

Several physalins have been evaluated for their cytotoxic effects on a range of human cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific structural features, such as an epoxy group or a double bond in the molecule, are crucial for potent cytotoxic activity. For example, Physalin F, which contains an epoxy group, and Physalin B, which has a double bond, consistently show strong cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50/EC50 in µg/mL) of Selected Physalins Against Human Cancer Cell Lines

CompoundHONE-1 (Nasopharyngeal Carcinoma)NUGC (Gastric Carcinoma)Reference
Physalin D0.3 ± 0.10.4 ± 0.0
Physalin F0.2 ± 0.00.2 ± 0.0
Physalin G> 20> 20
Physalin I1.1 ± 0.21.1 ± 0.1
Physalin J1.4 ± 0.21.0 ± 0.2
Physalin V1.6 ± 0.11.1 ± 0.1
Withangulatin B0.3 ± 0.10.3 ± 0.0

Note: This data is from a single study, allowing for a more direct comparison. Lower values indicate higher potency.

Signaling Pathway

The anti-inflammatory effects of physalins are primarily mediated through the inhibition of the canonical NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Physalins are thought to interfere with this pathway, potentially by inhibiting IKK activation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_P->Proteasome Ubiquitination IkBa_deg Degraded IκBα Proteasome->IkBa_deg Degrades IsophysalinG This compound Analogs IsophysalinG->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Figure 1. Canonical NF-κB Signaling Pathway and Inhibition by this compound Analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound analogs and derivatives.

1. Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound analogs) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • 50 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the plate is incubated for another 10 minutes.

  • Quantification: The absorbance is measured at 540-550 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO production inhibition is determined by comparing the absorbance of treated cells to that of LPS-stimulated, untreated cells.

Griess_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Griess Reaction cluster_read Data Acquisition c1 Seed RAW 264.7 cells in 96-well plate c2 Incubate for 12-24h c1->c2 t1 Add this compound analogs (various concentrations) c2->t1 t2 Incubate for 1-2h t1->t2 t3 Add LPS (1 µg/mL) t2->t3 t4 Incubate for 24h t3->t4 a1 Transfer 50 µL supernatant to new plate t4->a1 a2 Add 50 µL Griess Reagent A a1->a2 a3 Incubate 10 min a2->a3 a4 Add 50 µL Griess Reagent B a3->a4 a5 Incubate 10 min a4->a5 r1 Measure absorbance at 540-550 nm a5->r1 r2 Calculate IC50 values r1->r2

Figure 2. Experimental Workflow for the Griess Assay.

2. Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the compounds.

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition c1 Seed cancer cells in 96-well plate c2 Incubate for 24h c1->c2 t1 Add this compound analogs (various concentrations) c2->t1 t2 Incubate for 48-72h t1->t2 a1 Add MTT solution t2->a1 a2 Incubate for 4h a1->a2 a3 Remove medium a2->a3 a4 Add solubilizing agent a3->a4 a5 Shake for 15 min a4->a5 r1 Measure absorbance at 570 nm a5->r1 r2 Calculate IC50 values r1->r2

Figure 3. Experimental Workflow for the MTT Cytotoxicity Assay.

References

A Comparative Guide to Target Engagement Assays for Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Isophysalin G, a key step is the identification and validation of its molecular targets. This guide provides a comparative overview of two powerful, label-free target engagement assays—the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay—that are particularly well-suited for natural products like this compound, as they do not require chemical modification of the compound.

Comparison of Key Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the experimental setting (in vitro, in situ, or in vivo), the required throughput, and the available equipment. Both CETSA and DARTS offer unique advantages for the characterization of this compound's interactions with its protein targets.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.Ligand binding increases the stability of the target protein, making it more resistant to proteolytic degradation.
Primary Readout Change in the amount of soluble protein after heat treatment.Change in the amount of intact protein after protease treatment.
Assay Formats Western Blot, Mass Spectrometry (TPP), High-Throughput (e.g., AlphaScreen, Luminescence).SDS-PAGE with protein staining, Western Blot, Mass Spectrometry.
Advantages Applicable in various formats from single target to proteome-wide; can be performed in intact cells, providing physiological relevance.Relatively simple and cost-effective for initial screening; does not require specialized heating equipment.
Limitations May not be suitable for proteins that do not show a clear thermal shift upon ligand binding; mass spectrometry-based methods can be costly.The choice of protease and digestion conditions is critical and may require optimization; may not be suitable for proteins that are naturally very resistant or sensitive to proteolysis.
Best For Validating target engagement in a cellular context and for proteome-wide target discovery.Identifying novel protein targets from cell lysates and for orthogonal validation of hits from other assays.

Experimental Protocols

Detailed methodologies for performing CETSA and DARTS are provided below. These protocols are generalized for a small molecule like this compound and should be optimized for the specific experimental system.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a Western blot-based CETSA to validate the engagement of this compound with a specific target protein in intact cells.

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate under normal culture conditions for a predetermined time to allow for cellular uptake and target binding.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should be optimized to span the melting temperature of the target protein.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analysis by Western Blot:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

    • Visualize the protein bands and quantify their intensity. An increase in the band intensity at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the steps for an unbiased identification of this compound targets from a cell lysate using SDS-PAGE and mass spectrometry.[1]

  • Cell Lysate Preparation:

    • Grow cells to 80-85% confluency.[1]

    • Lyse the cells using a suitable lysis buffer (e.g., M-PER) containing protease inhibitors.[1]

    • Centrifuge the lysate at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant and determine the protein concentration.[1]

  • This compound Treatment:

    • Aliquot the cell lysate and treat with this compound at various concentrations or with a vehicle control.

    • Incubate at room temperature for a specified time to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase) to each aliquot. The concentration of the protease needs to be optimized to achieve partial digestion of the total protein content.

    • Incubate for a specific time at room temperature.

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

  • Analysis:

    • SDS-PAGE: Separate the digested protein samples on an SDS-PAGE gel. Stain the gel with a protein stain (e.g., Coomassie Blue). Look for protein bands that are present or more intense in the this compound-treated lanes compared to the control lanes.

    • Mass Spectrometry: Excise the protected protein bands from the gel. Perform in-gel trypsin digestion and identify the proteins by mass spectrometry.

    • Western Blot: To validate the identified targets, repeat the DARTS experiment and analyze the samples by Western blot using antibodies specific to the candidate proteins.

Potential Signaling Pathways for this compound

Based on studies of related physalins, this compound may exert its biological effects by modulating key signaling pathways involved in inflammation and cancer, such as NF-κB and STAT3. The diagrams below illustrate these potential mechanisms of action.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

STAT3_Pathway cluster_stimulus Cytokines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Isophysalin_G This compound Isophysalin_G->STAT3 inhibits phosphorylation DNA DNA pSTAT3_dimer->DNA binds to Genes Target Gene Expression DNA->Genes promotes

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

Conclusion

While specific target engagement data for this compound is not yet widely available, the methodologies of CETSA and DARTS provide robust, label-free approaches for its comprehensive characterization. These assays are instrumental in identifying direct molecular targets and elucidating the mechanism of action of this promising natural product. The potential for this compound to modulate critical signaling pathways such as NF-κB and STAT3 underscores the importance of these techniques in advancing its development as a potential therapeutic agent. Researchers are encouraged to employ these methods to build a detailed profile of this compound's molecular interactions, paving the way for future preclinical and clinical investigations.

References

Safety Operating Guide

Navigating the Disposal of Isophysalin G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper disposal of Isophysalin G, a potent physalin, is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is paramount to mitigate risks and maintain regulatory compliance.

This compound is a bioactive compound that may cause allergic skin reactions, is suspected of causing cancer, and may lead to organ damage with prolonged or repeated exposure.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent disposal measures to prevent environmental contamination.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound waste, including pure compound, contaminated labware (e.g., glassware, pipette tips, gloves), and solutions.

  • Segregation: All waste containing this compound must be segregated as hazardous chemical waste. Do not mix with non-hazardous waste.

  • Containerization:

    • Use dedicated, leak-proof, and clearly labeled containers for this compound waste.

    • The container must be compatible with the chemical properties of this compound.

    • The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., health hazard, environmental hazard).

  • Solid Waste:

    • Carefully collect any dry this compound powder, avoiding dust generation.[1]

    • Contaminated materials such as gloves, bench paper, and pipette tips should be placed directly into the designated hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealable, chemical-resistant container.

    • Do not pour this compound solutions down the drain.[1] Cover drains in the work area to prevent accidental release.

  • Spill Management:

    • In the event of a spill, immediately contain the area.

    • For dry spills, carefully collect the material without creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect all contaminated materials and place them in the designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

This compound Hazard Profile

Hazard ClassificationDescriptionPrecautionary Statements
Skin Sensitization May cause an allergic skin reaction.Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
Carcinogenicity Suspected of causing cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Blood, Kidney) through prolonged or repeated exposure.Do not breathe dust. Get medical advice/attention if you feel unwell.
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_types Waste Types cluster_final Final Steps start Start Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Ventilated Area (Chemical Fume Hood) ppe->hood segregate Segregate this compound Waste (Hazardous Chemical Waste) hood->segregate containerize Use Labeled, Leak-Proof Container segregate->containerize solid Solid Waste (Powder, Contaminated Labware) containerize->solid liquid Liquid Waste (Solutions) containerize->liquid spill Address Spills Immediately (Contain, Absorb, Collect) storage Store Waste Container Securely spill->storage If Spill Occurs solid->storage liquid->storage disposal Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal end_node Disposal Complete disposal->end_node

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isophysalin G

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Isophysalin G, a member of the withanolide class of compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a conservative framework for its management based on the known hazards of similar compounds and general best practices for handling potent, powdered substances of unknown toxicity. This information is intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted by the user's institution before commencing any work.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data for this compound, a cautious approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Body Part Personal Protective Equipment Standard/Specification Purpose
Hands Double-gloving with chemical-resistant gloves (e.g., nitrile).ASTM F1671 (or equivalent)To prevent skin contact with the compound. The outer glove should be removed and disposed of immediately after handling.
Eyes/Face Tightly fitting safety goggles or a face shield.EN 166 or ANSI Z87.1To protect against splashes, aerosols, and dust particles.
Respiratory A certified N95 (or higher) respirator or a half-mask respirator with P100 filters.NIOSH-approvedTo prevent inhalation of airborne particles, especially when handling the powder outside of a containment system.
Body A disposable, long-sleeved gown that closes in the back with tight-fitting cuffs.General laboratory standardsTo protect skin and clothing from contamination. Gowns should not be worn outside of the designated handling area.[1]
Feet Closed-toe shoes and disposable shoe covers.General laboratory standardsTo prevent contamination of footwear and subsequent spread outside the laboratory.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble and Don PPE prep_area->gather_ppe prep_weigh Prepare Weighing Enclosure gather_ppe->prep_weigh weigh Weigh this compound prep_weigh->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve decon_surfaces Decontaminate Surfaces dissolve->decon_surfaces After experiment decon_equipment Clean Equipment decon_surfaces->decon_equipment dispose_ppe Dispose of Contaminated PPE decon_equipment->dispose_ppe Final steps dispose_waste Segregate and Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary PPE as outlined in the table above and ensure it is worn correctly before entering the designated handling area.

    • Prepare the weighing area by lining the surface with absorbent, disposable bench paper.

  • Handling:

    • When weighing the powdered form of this compound, use a microbalance within a ventilated enclosure to minimize the generation of airborne particles.

    • Use anti-static tools to handle the powder.

    • For dissolution, add the solvent to the vessel containing the pre-weighed this compound to avoid creating dust.

  • Decontamination and Cleanup:

    • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Thoroughly clean all non-disposable equipment that came into contact with this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol

Waste Type Container Disposal Procedure
Solid Waste (unused this compound, contaminated gloves, shoe covers, bench paper)Labeled, sealed, and puncture-resistant hazardous waste container.All solid waste must be treated as hazardous. Do not mix with general laboratory trash. The container should be clearly labeled as "Hazardous Chemical Waste: this compound".
Liquid Waste (solutions containing this compound, solvent rinses)Labeled, sealed, and chemical-resistant hazardous waste container.Segregate liquid waste into a dedicated container. Do not pour down the drain.[2][3] The container should be clearly labeled with the chemical contents.
Sharps (contaminated needles, pipette tips)Puncture-proof sharps container.All sharps must be disposed of in a designated sharps container to prevent accidental punctures.

Important Considerations:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary.

  • Never dispose of this compound waste in standard trash or down the sanitary sewer.[2][3][4]

  • Maintain a detailed log of all this compound waste generated.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.